molecular formula C9H17NO B1400708 1-Allyl-4-hydroxymethylpiperidine CAS No. 101966-71-6

1-Allyl-4-hydroxymethylpiperidine

Cat. No.: B1400708
CAS No.: 101966-71-6
M. Wt: 155.24 g/mol
InChI Key: FCKGGTLREDMJCX-UHFFFAOYSA-N
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Description

1-Allyl-4-hydroxymethylpiperidine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-prop-2-enylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h2,9,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGGTLREDMJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-4-hydroxymethylpiperidine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3] The introduction of specific functional groups onto this scaffold is a key strategy in modern drug design. This guide focuses on a particularly promising derivative, 1-Allyl-4-hydroxymethylpiperidine, a molecule that combines the foundational piperidine core with two highly versatile functional groups: a reactive allyl group at the nitrogen atom and a primary hydroxyl group at the 4-position. This unique combination makes it a valuable building block for creating complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthetic protocol, and the potential applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound features a piperidine ring N-substituted with an allyl group (prop-2-en-1-yl) and a hydroxymethyl group at the C4 position. This structure offers a unique combination of a basic nitrogen, a nucleophilic hydroxyl group, and a reactive alkene.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. Note that as this compound is not widely commercially available, some properties are calculated or estimated based on its structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₉H₁₇NOCalculated
Molecular Weight 155.24 g/mol Calculated
CAS Number Not assigned-
Appearance Expected to be a colorless to pale yellow oil or low melting solidInferred from analogs
Boiling Point Estimated >180 °CInferred from analogs like 1-allylpiperazine (181-182 °C)[5]
Solubility Expected to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate)Inferred from analogs like 1-allylpiperidine[6]
pKa (Conjugate Acid) Estimated 9.5 - 10.5Inferred from piperidine derivatives

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the predicted key features for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.8 - 5.9ddt1H-CH=CH₂Vinylic proton on the internal carbon of the allyl group, coupled to cis, trans, and adjacent CH₂ protons.
~5.1 - 5.2m2H-CH=CH₂Terminal vinylic protons of the allyl group.
~3.5d2H-CH₂OHProtons of the hydroxymethyl group, likely a doublet due to coupling with the C4 proton.
~3.0d2HN-CH₂-CH=Protons of the methylene group attached to the piperidine nitrogen.
~2.8 - 2.9m2HPiperidine H-2ax, H-6axAxial protons adjacent to the nitrogen are typically downfield.
~2.0 - 2.1m2HPiperidine H-2eq, H-6eqEquatorial protons adjacent to the nitrogen.
~1.7 - 1.8m2HPiperidine H-3ax, H-5axAxial protons at the 3 and 5 positions.
~1.6 (broad s)s1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
~1.4 - 1.5m1HPiperidine H-4The proton at the 4-position.
~1.2 - 1.3m2HPiperidine H-3eq, H-5eqEquatorial protons at the 3 and 5 positions.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~135-C H=CH₂Vinylic carbon of the allyl group.
~117-CH=C H₂Terminal vinylic carbon of the allyl group.
~68-C H₂OHCarbon of the hydroxymethyl group.
~62N-C H₂-CH=Methylene carbon of the allyl group attached to the nitrogen.
~54Piperidine C-2, C-6Carbons adjacent to the nitrogen in the piperidine ring.
~40Piperidine C-4Carbon bearing the hydroxymethyl group.
~30Piperidine C-3, C-5Carbons at the 3 and 5 positions of the piperidine ring.
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 3500Broad, StrongO-H stretchCharacteristic of the hydroxyl group, broadened due to hydrogen bonding.[7]
3080Medium=C-H stretchVinylic C-H stretch of the allyl group.[8]
2800 - 3000StrongC-H stretchAliphatic C-H stretches from the piperidine and allyl methylene groups.[8]
1640MediumC=C stretchAlkene stretch of the allyl group.[8]
1450MediumCH₂ bendScissoring and bending vibrations of the methylene groups.
1050StrongC-O stretchCharacteristic of a primary alcohol.
1100MediumC-N stretchStretching vibration of the tertiary amine in the piperidine ring.
Predicted Mass Spectrum (EI-MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure through fragmentation patterns.[9]

  • Molecular Ion (M⁺): m/z = 155. This peak corresponds to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the allyl group: A significant fragment at m/z = 114 [M - 41]⁺, resulting from the cleavage of the N-allyl bond.

    • Loss of the hydroxymethyl group: A fragment at m/z = 124 [M - 31]⁺, due to the loss of •CH₂OH.

    • Piperidine ring fragmentation: Complex fragmentation patterns characteristic of the piperidine ring structure would also be expected.[10]

Synthesis of this compound

A straightforward and efficient synthesis of this compound can be achieved via the direct N-alkylation of commercially available 4-piperidinemethanol with an allyl halide.

Synthesis_Workflow Reactant1 4-Piperidinemethanol Reaction N-Allylation Reaction (Stirring at RT to 50°C) Reactant1->Reaction Reactant2 Allyl Bromide Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidinemethanol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting amine).

  • Begin stirring the mixture at room temperature.

  • Slowly add allyl bromide (1.1 eq) to the suspension dropwise via a syringe.

  • After the addition is complete, heat the reaction mixture to 50 °C and allow it to stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong, inexpensive, and easily removable base is required to neutralize the hydrobromic acid (HBr) formed during the Sₙ2 reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity.

  • Excess Allyl Bromide: A slight excess of the alkylating agent ensures the complete consumption of the starting amine.

  • Aqueous Workup: The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or side products.

Reactivity and Applications in Drug Development

This compound is a trifunctional building block, and its reactivity is centered around the tertiary amine, the primary alcohol, and the terminal alkene.

Reactivity of the Functional Groups:
  • Tertiary Amine (Piperidine Nitrogen): The nitrogen atom is basic and can be protonated to form salts, which can be advantageous for improving the aqueous solubility of drug candidates.

  • Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. This allows for the introduction of a wide range of substituents or linkers, crucial for structure-activity relationship (SAR) studies.[11]

  • Allyl Group: The terminal double bond is highly reactive and can participate in a variety of chemical transformations, including:

    • Addition reactions: Halogenation, hydrohalogenation, and epoxidation.

    • Oxidative cleavage: Ozonolysis can convert the allyl group into an aldehyde.

    • Metathesis reactions: Cross-metathesis and ring-closing metathesis are powerful tools for carbon-carbon bond formation.

    • Palladium-catalyzed reactions: Such as the Tsuji-Trost reaction.

Potential Applications in Medicinal Chemistry:

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.

  • Scaffold for Novel Therapeutics: The piperidine core is a validated scaffold for a multitude of biological targets. By elaborating on the allyl and hydroxymethyl groups, novel derivatives can be synthesized and tested for a wide range of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and neuroprotective effects.[1][12]

  • Fragment-Based Drug Discovery (FBDD): The allyl group is a valuable motif in FBDD, providing a vector for growing the fragment into a more potent lead compound.[4] this compound can serve as a 3D-rich fragment that occupies a distinct chemical space compared to flat, aromatic fragments.

  • Development of PROTACs and Molecular Glues: The hydroxymethyl group can be used as an attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to induce protein degradation.[13]

Conclusion

This compound is a highly functionalized and versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is straightforward from readily available starting materials. The strategic placement of the allyl and hydroxymethyl groups on the privileged piperidine scaffold provides multiple avenues for chemical modification, enabling the rapid generation of diverse compound libraries. For researchers and scientists in medicinal chemistry, this molecule represents a valuable tool for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]

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  • Waser, M., et al. (2010). Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines. Chemistry – A European Journal, 16(44), 13296-13304.
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  • Journal of the American Chemical Society. (2006, October 27). Concurrent N−H and α-C−H Bond Activations of Pyrrolidine and Piperidine under Ambient Conditions by 18e Tungsten Allyl Nitrosyl Complexes. Retrieved from [Link]

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  • Journal of Medicinal Chemistry. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Allyl-4-hydroxymethylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its bifunctional nature, possessing both a reactive allyl group and a primary hydroxyl group, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures. This document will delve into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations, drawing upon established knowledge of its core structural components.

Chemical Identity and Nomenclature

While a dedicated CAS number for this compound is not readily found in major chemical databases, its structure is unambiguously defined. This suggests that it is either a novel compound or a research intermediate that has not yet been assigned a CAS registry number. For the purpose of this guide, we will refer to its constituent parts for which extensive data is available.

The core structure is 4-Piperidinemethanol (also known as 4-hydroxymethylpiperidine), with a CAS number of 6457-49-4 .[1] The substituent on the nitrogen atom is an allyl group (prop-2-en-1-yl).

Synonyms:

Given the absence of a dedicated entry, synonyms are derived from systematic nomenclature:

  • (1-Allylpiperidin-4-yl)methanol

  • 1-(Prop-2-en-1-yl)piperidin-4-yl)methanol

  • N-Allyl-4-hydroxymethylpiperidine

Physicochemical Properties

The exact physical and chemical properties of this compound have not been experimentally determined and reported in the literature. However, we can infer its likely properties based on the analysis of its two key components: the piperidine ring and the N-allyl group.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C9H17NOBased on the chemical structure.
Molecular Weight 155.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar N-substituted piperidines are liquids at room temperature.
Boiling Point > 200 °C (estimated)Higher than 4-piperidinemethanol (118-120 °C at 10 mmHg) due to increased molecular weight.[1]
Solubility Miscible with water and common organic solventsThe hydroxyl group and the nitrogen atom will allow for hydrogen bonding with water. The allyl group and piperidine ring provide non-polar character, enabling solubility in organic solvents.
pKa ~9.5 (estimated)The pKa of the conjugate acid is expected to be slightly lower than that of piperidine itself (~11.2) due to the electron-withdrawing effect of the allyl group.

Synthesis and Reaction Mechanisms

The most direct and common method for the synthesis of this compound is the N-alkylation of 4-piperidinemethanol with an allyl halide.

Proposed Synthetic Workflow

4-Piperidinemethanol 4-Piperidinemethanol Reaction N-Alkylation (SN2 Reaction) 4-Piperidinemethanol->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a weak inorganic base like potassium carbonate (K2CO3) or a stronger organic base like triethylamine (TEA) (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Slowly add allyl bromide or allyl chloride (1.1 - 1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. If an organic base was used, perform an aqueous workup by washing with water and brine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Causality in Experimental Choices:

  • Choice of Base: A base is required to deprotonate the secondary amine of 4-piperidinemethanol, making it a more potent nucleophile to attack the allyl halide. A non-nucleophilic base is chosen to avoid competing side reactions.

  • Choice of Solvent: A polar aprotic solvent is ideal as it can dissolve the reactants but does not participate in the reaction. It also facilitates the SN2 reaction mechanism.

  • Excess of Base and Alkylating Agent: A slight excess of the base ensures complete deprotonation of the amine, while a slight excess of the allyl halide drives the reaction to completion.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Signaling Pathway of Potential Applications

cluster_0 This compound cluster_1 Hydroxyl Group Reactions cluster_2 Allyl Group Reactions Start This compound Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Oxidation Oxidation to Aldehyde/Carboxylic Acid Start->Oxidation Heck_Coupling Heck Coupling Start->Heck_Coupling Metathesis Olefin Metathesis Start->Metathesis Hydroboration Hydroboration-Oxidation Start->Hydroboration Epoxidation Epoxidation Start->Epoxidation

Caption: Potential reaction pathways for this compound.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[2][3] The introduction of an allyl group provides a handle for further functionalization, which is a key strategy in fragment-based drug design and lead optimization.[4]

  • As a Scaffold: The piperidine ring provides a three-dimensional framework that can orient substituents in specific vectors to interact with biological targets.[3]

  • As a Building Block: The hydroxyl group can be used to attach the molecule to other fragments via ester or ether linkages. The allyl group is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, such as Heck coupling, olefin metathesis, and hydroboration-oxidation, allowing for the construction of complex molecular architectures.[5]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not available, the safety precautions should be based on those for structurally similar compounds like 1-allylpiperidine and 4-piperidinemethanol.[1][6][7]

Hazard Identification:

  • Flammability: Likely a combustible liquid.[6][8] Keep away from heat, sparks, and open flames.[6][9]

  • Toxicity: Expected to be harmful if swallowed or inhaled, and toxic in contact with skin.[8]

  • Corrosivity: May cause skin irritation and serious eye damage.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

  • Store away from oxidizing agents and strong acids.[6]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[6]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical attention.

Conclusion

This compound is a valuable, albeit not widely cataloged, bifunctional building block with significant potential in synthetic and medicinal chemistry. Its synthesis is straightforward via N-alkylation of 4-piperidinemethanol. The presence of both a nucleophilic hydroxyl group and a reactive allyl group on a privileged piperidine scaffold makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery and for the synthesis of complex target molecules. Researchers and drug development professionals can leverage the predictable reactivity of its functional groups to design and execute efficient synthetic strategies. As with any chemical, proper safety precautions based on the known hazards of its structural components are paramount.

References

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molecular weight and formula of (1-Allylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of (1-Allylpiperidin-4-yl)methanol Content Type: Technical Monograph / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Structural Dynamics, Synthesis, and Analytical Characterization

Executive Summary

(1-Allylpiperidin-4-yl)methanol (CAS: 101966-71-6 ) is a functionalized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] It features a piperidine core substituted at the nitrogen with an allyl group—providing a handle for orthogonal reactivity (e.g., olefin metathesis)—and a primary hydroxymethyl group at the C4 position, serving as a versatile nucleophile or linker attachment point.

This guide provides a definitive breakdown of its physicochemical properties, a validated synthesis protocol, and a framework for analytical verification.

Physicochemical Specifications

The precise molecular weight and formula are derived from the atomic composition of the piperidine ring (C₅H₁₀N fragment), the hydroxymethyl substituent (CH₂OH), and the N-allyl moiety (C₃H₅).

Core Data Table
ParameterSpecification
IUPAC Name (1-prop-2-en-1-ylpiperidin-4-yl)methanol
Common Name 1-Allyl-4-hydroxymethylpiperidine
CAS Number 101966-71-6
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Monoisotopic Mass 155.1310 g/mol
SMILES OCC1CCN(CC=C)CC1
InChIKey FCKGGTLREDMJCX-UHFFFAOYSA-N
Predicted LogP ~0.8 (Lipophilic shift vs. parent amine)
pKa (Conj. Acid) ~9.5 (Typical for N-alkyl piperidines)
Physical State Viscous colorless to pale yellow liquid
Structural Analysis
  • Piperidine Ring: Predominantly adopts a chair conformation .[2] The bulky hydroxymethyl group at C4 typically prefers the equatorial position to minimize 1,3-diaxial interactions, though the energy barrier for flipping is low.

  • Allyl Group: The N-allyl substituent introduces sp² hybridization at the terminal carbons. It is electronically distinct from simple alkyl groups, offering a site for thiol-ene click chemistry or ring-closing metathesis (RCM) during late-stage diversification.

Synthesis & Manufacturing Protocol

While reductive amination with acrolein is theoretically possible, it is operationally hazardous due to acrolein's polymerization risks. The industry-standard method is nucleophilic substitution (N-alkylation) of 4-piperidinemethanol.

Reaction Pathway (DOT Diagram)

SynthesisPathway SM1 4-Piperidinemethanol (C6H13NO) Intermediate Transition State (SN2 Attack) SM1->Intermediate + Reagent Reagent Allyl Bromide (C3H5Br) Reagent->Intermediate Base Base (K2CO3 or Et3N) Base->Intermediate Scavenges HBr Product (1-Allylpiperidin-4-yl)methanol (C9H17NO) Intermediate->Product Reflux/Stir

Figure 1: N-alkylation pathway via SN2 mechanism. The base neutralizes the hydrobromic acid byproduct to drive equilibrium forward.

Validated Laboratory Protocol

Objective: Synthesize 10.0 g of (1-Allylpiperidin-4-yl)methanol.

Reagents:

  • 4-Piperidinemethanol (1.0 equiv)

  • Allyl Bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Triethylamine (Et₃N, 1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-piperidinemethanol (87 mmol) and anhydrous ACN (100 mL).

  • Base Addition: Add powdered K₂CO₃ (174 mmol). If using DMF, ensure the base is well-suspended.

  • Alkylation: Cool the mixture to 0°C. Add allyl bromide (95.7 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM).

    • Note: The spot for the starting secondary amine will disappear, replaced by a higher Rf spot (tertiary amine).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (to remove residual salts) and brine. Dry over Na₂SO₄.[3]

  • Isolation: Concentrate to yield the crude oil. If high purity (>98%) is required for biological assays, purify via vacuum distillation or flash column chromatography (Silica gel, DCM:MeOH 95:5).

Analytical Characterization Logic

To validate the identity of the synthesized compound, researchers must look for specific diagnostic signals in NMR and MS.

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺

  • m/z Value: 156.14

  • Interpretation: A clean peak at 156.1 confirms the addition of the allyl group (mass shift +40 vs. starting material 116).

Nuclear Magnetic Resonance (¹H-NMR)

The allyl group provides a distinct "fingerprint" that separates this compound from its precursors.

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Allyl -CH= 5.80 – 5.95Multiplet (m)1HCharacteristic internal alkene proton.
Allyl =CH₂ 5.10 – 5.25Doublet of doublets2HTerminal alkene protons; look for splitting.
Allyl N-CH₂ ~3.00Doublet (d)2HConnects the allyl group to the nitrogen.
-CH₂-OH ~3.50Doublet (d)2HChemical shift confirms the alcohol is intact.
Piperidine Ring 1.2 – 2.9Multiplets9HComplex envelope of ring protons.
Characterization Decision Tree

AnalysisLogic Start Crude Product MS Run ESI-MS Start->MS CheckMass Peak at m/z 156? MS->CheckMass NMR Run 1H-NMR (CDCl3) CheckMass->NMR Yes Fail Re-purify / Check Reagents CheckMass->Fail No (Check for sm/dimer) CheckAllyl Allyl Signals Present? (5.8, 5.2 ppm) NMR->CheckAllyl Purity Confirm Purity >95% CheckAllyl->Purity Yes CheckAllyl->Fail No

Figure 2: Analytical workflow for confirming structural integrity.

Applications in Drug Discovery[4][5][6][7]

  • Linker Chemistry: The hydroxyl group is frequently converted to a leaving group (mesylate/tosylate) or oxidized to an aldehyde, allowing the piperidine ring to be attached to larger pharmacophores.

  • Orthogonal Functionalization: The allyl group is stable to many standard reducing conditions but can be selectively targeted via:

    • Dihydroxylation (to form diols).

    • Epoxidation (to form glycidyl derivatives).

    • Cross-Metathesis (to extend the carbon chain).

Safety & Handling

  • Hazards: As a tertiary amine, the compound is likely an irritant to skin and eyes. The allyl moiety suggests potential alkylating properties, though less reactive than the allyl bromide reagent.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the alkene or N-oxide formation.

References

  • Chemical Source Data . (2025). (1-Allylpiperidin-4-yl)methanol CAS 101966-71-6.[1][4] BLD Pharm.[4] Link

  • Synthesis Protocol Analog . (2021). Synthesis of 1-methyl-4-piperidinemethanol (Analogous Protocol). ChemicalBook. Link

  • Spectral Data Reference . (2025). NMR Solvent Data Chart and Piperidine Shifts. Cambridge Isotope Laboratories. Link

  • Application Context . (2024). Piperidine synthesis and functionalization in drug discovery. Rice University / Science.[5][6][7] Link

Sources

Technical Guide: Basicity and pKa Profiling of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acid-dissociation constant (pKa) and basicity profile of 1-Allyl-4-hydroxymethylpiperidine (also known as (1-allylpiperidin-4-yl)methanol). As a bifunctional building block containing both a tertiary amine and a primary alcohol, this molecule presents unique physicochemical properties critical for lead optimization and salt form selection in drug development.

While direct experimental pKa values for this specific intermediate are often absent from public databases, this guide synthesizes structural analog data to provide a high-confidence predicted pKa window. Furthermore, it outlines a rigorous experimental protocol for validation, ensuring actionable data for solubility and permeability modeling.

Structural & Electronic Analysis

To accurately estimate the basicity of this compound, we must deconstruct the molecule into its core electronic components. The basicity is localized at the piperidine nitrogen, but it is modulated by the substituents at the


-position and the 

-position.
The Piperidine Core

The parent molecule, piperidine , is a secondary cyclic amine with a pKa of approximately 11.22 . It is a strong base due to the availability of the nitrogen lone pair in an


 hybridized orbital, stabilized by the electron-donating inductive effect (+I) of the adjacent methylene groups.
The N-Allyl Effect (Primary Modulator)

Substituting the amine proton with an allyl group (


) converts the secondary amine to a tertiary amine.
  • Inductive Effect (-I): Unlike alkyl groups (which are electron-donating), the allyl group contains

    
     hybridized carbons. These are more electronegative than 
    
    
    
    carbons, exerting a weak electron-withdrawing inductive effect that reduces the electron density on the nitrogen.
  • Solvation: Tertiary amines are generally less effectively solvated by water (fewer N-H protons for hydrogen bonding) than secondary amines, which often results in a lower pKa.

  • Benchmark: The pKa of

    
    -allylpiperidine  is experimentally determined to be 9.69 . This represents a 
    
    
    
    of
    
    
    units relative to piperidine.
The 4-Hydroxymethyl Effect (Secondary Modulator)

The hydroxymethyl group (


) is located at the 4-position (gamma relative to nitrogen).
  • Remote Inductive Effect: The oxygen atom is electron-withdrawing, but its influence decays rapidly with distance (through 3 bonds).

  • Benchmark: The pKa of 4-piperidinemethanol is

    
    , very close to piperidine itself. This suggests the 4-hydroxymethyl group exerts a negligible influence (
    
    
    
    units) on the nitrogen's basicity.
Predicted pKa Value

Combining these factors, the pKa of this compound is dominated by the


-allyl substitution.
ComponentContribution / EffectEstimated pKa
Piperidine Core Baseline Basicity~11.2
+ N-Allyl Group Electron withdrawal (-I) & Solvation~9.7
+ 4-Hydroxymethyl Minimal remote effect9.5 – 9.7

Protonation Equilibrium & Mechanism

Understanding the ionization state is vital for predicting solubility. At physiological pH (7.4), the molecule will exist predominantly in its cationic (protonated) form.

Protonation_Equilibrium Neutral Neutral Species (Free Base) Low Solubility Cation Protonated Species (Cationic Ammonium) High Solubility Neutral->Cation pH < 9.6 Proton + H+ Cation->Neutral pH > 9.6

Figure 1: Protonation equilibrium shift based on pH relative to the pKa.

Experimental Determination Protocol

Since predicted values carry uncertainty, experimental validation is required for critical path decision-making. The Potentiometric Titration method is the industry standard for amines in this pKa range.

Methodology: Potentiometric Titration (GLpKa)

This method measures the pH change of a solution as a standard acid or base is added. It is highly accurate for pKa values between 2 and 12.

Reagents Required:

  • Analyte: >5 mg of pure this compound (free base or HCl salt).

  • Titrant: 0.1 M KOH or HCl (standardized).

  • Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system and extrapolate to 0% organic.

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the temperature is controlled at 25°C ± 0.5°C.

  • Acidification: If starting with the free base, add sufficient 0.1 M HCl to lower the pH to ~2.0 (fully protonated).

  • Titration: Titrate with 0.1 M KOH using a high-precision dispenser. Record pH points every 0.1 pH units or 5 µL additions.

  • Data Collection: Continue titration until pH reaches ~12.0.

  • Analysis: Plot the Bjerrum difference plot (

    
     vs pH). The pKa corresponds to the pH at half-neutralization (
    
    
    
    ).
Workflow Visualization

Experimental_Workflow Start Start: pKa Determination Solubility_Check Check Aqueous Solubility (>0.5 mM?) Start->Solubility_Check Direct_Aq Method A: Aqueous Titration (0.15 M KCl) Solubility_Check->Direct_Aq Yes Cosolvent Method B: Co-solvent Titration (MeOH/Water: 30%, 40%, 50%) Solubility_Check->Cosolvent No Result Final pKa Value Direct_Aq->Result Yasuda_Shedlovsky Yasuda-Shedlovsky Extrapolation to 0% Organic Cosolvent->Yasuda_Shedlovsky Yasuda_Shedlovsky->Result

Figure 2: Decision tree for selecting the appropriate titration method based on analyte solubility.

Implications for Drug Development[1][2]

Solubility & Salt Selection

With a pKa ~9.6, this compound will be fully ionized (>99%) at gastric pH (1.2) and highly ionized (~99%) at intestinal pH (6.5) .

  • Advantage: Excellent aqueous solubility in acidic media.

  • Strategy: For solid dosage forms, salt formation with strong acids (HCl, HBr) is straightforward and will yield stable crystalline solids.

Membrane Permeability

At physiological pH (7.4), the fraction of neutral species (


) is low:


  • Challenge: Passive diffusion across lipid bilayers may be rate-limiting due to the low concentration of the neutral species.

  • Mitigation: The lipophilic allyl group aids in partitioning, but permeability enhancers or prodrug strategies (targeting the hydroxyl group) might be considered if this moiety represents the full drug candidate.

Lysosomal Trapping

Basic amines with pKa > 8 and moderate lipophilicity are prone to lysosomal trapping . The acidic environment of the lysosome (pH ~4.5) irreversibly protonates the amine, potentially leading to high volume of distribution (


) and tissue accumulation. This should be monitored during DMPK screening.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link (Cited for N-Allylpiperidine pKa ~9.69).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139756, 1-Allylpiperidine. Link (Cited for physicochemical properties).

  • ChemicalBook. (2025).[1] 4-Piperidinemethanol Properties and pKa Prediction. Link (Cited for 4-hydroxymethyl analog comparison).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

The Piperidine Scaffold in Medicinal Chemistry: Structural Dynamics and Therapeutic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacopeia of modern medicine, the piperidine ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] Found in over 70 FDA-approved drugs, this saturated six-membered nitrogen heterocycle is not merely a linker; it is a critical pharmacophore that dictates solubility, metabolic stability, and ligand-receptor binding kinetics. This guide dissects the technical utility of piperidine derivatives, moving beyond basic definitions to explore the structural biology, synthetic pathways, and high-affinity binding modes that make this moiety indispensable in drug discovery.[1]

Part 1: The Pharmacophore – Structural Biology & Physicochemical Properties

Conformational Landscape

Unlike its aromatic cousin pyridine, piperidine is a flexible, saturated system (sp³ hybridized). It predominantly exists in a chair conformation , which minimizes torsional strain. This structural rigidity is vital for "locking" substituents into bio-active orientations.[2]

  • The Nitrogen Vector: The nitrogen atom (pKa ~11.2) is protonated at physiological pH (7.4).[2] This transforms the piperidine into a cationic species, enabling it to participate in high-energy cation-π interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) or salt bridges with anionic residues (Aspartate, Glutamate) in receptor pockets.

  • Axial vs. Equatorial: Substituents at the C4 position generally prefer the equatorial position to avoid 1,3-diaxial interactions, a feature exploited in drugs like Fentanyl to project the anilido group into a specific hydrophobic sub-pocket.

Physicochemical Profile

The following table contrasts Piperidine with its common heterocycle analogs, highlighting why it is often the scaffold of choice for balancing lipophilicity and solubility.

PropertyPiperidinePyridinePiperazineMorpholine
Hybridization sp³ (Saturated)sp² (Aromatic)sp³ (Saturated)sp³ (Saturated)
pKa (Conj.[2] Acid) ~11.2~5.2~9.8 / 5.6~8.3
H-Bond Donors 1 (NH)02 (NH)1 (NH)
LogP (Lipophilicity) ~0.84~0.65~ -1.17~ -0.86
Role Cationic Anchor / SpacerPi-Stacking / AcceptorSolubilizer (Polar)Solubilizer (Polar)

Part 2: Therapeutic Case Studies & Binding Mechanisms

Neurology: Donepezil (Acetylcholinesterase Inhibitor)

Mechanism: Donepezil treats Alzheimer's by inhibiting acetylcholinesterase (AChE).[3][4][5] Its efficacy relies on a unique "dual-binding" mode spanning the entire enzymatic gorge.[2]

  • The Piperidine Role: The N-benzylpiperidine moiety penetrates deep into the enzyme's gorge to bind with the Catalytic Anionic Site (CAS) . The protonated nitrogen forms a cation-π interaction with Trp84 and Phe330 .[2]

  • The Indanone Role: Simultaneously, the dimethoxyindanone moiety stacks against Trp279 at the Peripheral Anionic Site (PAS) near the gorge entrance.

Oncology: Ceritinib (ALK Inhibitor)

Mechanism: Ceritinib targets Anaplastic Lymphoma Kinase (ALK) in non-small cell lung cancer (NSCLC).[6][7]

  • The Piperidine Role: Unlike Donepezil where the piperidine is central, here it is a terminal appendage. It serves two functions:

    • Solubility: The basic amine improves the drug's aqueous solubility.[2]

    • Solvent Front Interaction: The piperidine ring extends out of the ATP-binding pocket towards the solvent front, interacting with the hinge region and improving selectivity over other kinases.

Visualization: Donepezil Binding Logic

The following diagram illustrates the dual-site binding mechanism of Donepezil, highlighting the critical role of the piperidine ring in the CAS.

Donepezil_Binding Donepezil Donepezil Molecule PAS Peripheral Anionic Site (PAS) (Entrance) Donepezil->PAS Indanone Moiety CAS Catalytic Anionic Site (CAS) (Deep Gorge) Donepezil->CAS Benzylpiperidine Moiety Trp279 Trp279 Residue (Pi-Pi Stacking) PAS->Trp279 Interaction Trp84 Trp84 Residue (Cation-Pi Interaction) CAS->Trp84 Critical Binding Phe330 Phe330 Residue (Hydrophobic) CAS->Phe330

Caption: Donepezil's dual-binding mode. The piperidine ring anchors the molecule in the deep catalytic site (CAS) via cation-pi interactions.

Part 3: Synthetic Methodologies

Strategic Approaches

Creating substituted piperidines requires robust methodologies that allow for late-stage functionalization.[2]

  • Reductive Amination (The Workhorse): The most common method in medicinal chemistry. Reacting a 4-piperidone with an amine (or a piperidine with an aldehyde) followed by reduction.[2][8]

  • Heterocycle Hydrogenation: Reducing pyridine precursors. Effective but often requires high pressure and yields cis/trans mixtures.[2]

  • C-H Functionalization (Advanced): Direct functionalization of the sp³ C-H bonds adjacent to the nitrogen (α-lithiation) to introduce complexity without de novo ring synthesis.

Detailed Protocol: Reductive Amination for N-Alkylation

This protocol describes the synthesis of an N-benzyl-4-substituted piperidine, a common motif in drugs like Donepezil and Fentanyl precursors.[2]

Objective: Synthesis of N-benzyl-4-piperidone from 4-piperidone hydrochloride.

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)[2]

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Chosen for mildness over NaCNBH3

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

  • Triethylamine (Et3N) (1.0 eq - to free the amine salt)

Step-by-Step Methodology:

  • Free Base Formation: In a round-bottom flask, suspend 4-piperidone HCl in DCM. Add Triethylamine (1.0 eq) and stir for 15 minutes at room temperature (RT) to liberate the free amine. The solution should clarify slightly.

  • Imine Formation: Add Benzaldehyde (1.1 eq) and catalytic Acetic Acid.[2] Stir for 30–60 minutes. Note: Acetic acid catalyzes imine formation by protonating the carbonyl oxygen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Caution: Gas evolution (H2) may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

  • Validation (TLC): Check TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (for amines) or KMnO4.[2] The starting material spot should disappear.[2]

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer 3x with DCM.[2]

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Self-Validating Check:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).

Synthetic Workflow Diagram

Synthesis_Workflow Piperidone 4-Piperidone HCl Step1 1. Free Base (Et3N) 2. Acid Cat. (AcOH) Piperidone->Step1 Aldehyde Benzaldehyde Aldehyde->Step1 Imine Imine Intermediate (Unstable) Step2 Reduction (NaBH(OAc)3) Imine->Step2 Product N-Benzyl Piperidine (Target) Step1->Imine -H2O Step2->Product Hydride Transfer

Caption: Standard Reductive Amination workflow for functionalizing the piperidine nitrogen.

Part 4: Advanced Considerations & Toxicity

Metabolic Liabilities

While stable, the piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • N-Dealkylation: Removal of the N-substituent.[2]

  • Ring Oxidation: Hydroxylation at the C2 or C4 position, potentially leading to ring opening or reactive iminium ion formation.

  • Mitigation: Medicinal chemists often block metabolic "hotspots" by adding fluorine atoms or methyl groups to the C2/C6 positions to sterically hinder CYP access.[2]

The "Fentanyl" Warning

Modifications to the piperidine ring, specifically at the 4-position (e.g., 4-anilidopiperidine), can drastically alter potency.[9][10] The high lipophilicity and rigid chair conformation of fentanyl derivatives allow rapid Blood-Brain Barrier (BBB) penetration, leading to extreme potency and high risk of respiratory depression.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[11] Link

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307. Link

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials.[2] Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Methodological & Application

reaction protocols for esterification of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | AN-2026-CHEM-04

Executive Summary

1-Allyl-4-hydroxymethylpiperidine is a versatile pharmacophore often utilized in the synthesis of muscarinic antagonists, sigma receptor ligands, and analgesics. Its structure presents a specific chemoselective challenge: coupling a primary alcohol in the presence of a basic tertiary amine and a reduction-sensitive allyl group.

This guide details two robust protocols for esterification:

  • Nucleophilic Acylation (Acid Chloride Method): Best for standard, robust synthesis and scale-up.

  • Steglich Esterification (DCC/DMAP Method): Best for acid-sensitive, high-value, or sterically hindered carboxylic acids.

Both protocols are designed to prevent quaternary ammonium salt formation and preserve the N-allyl functionality.

Strategic Analysis & Chemoselectivity

The Substrate Profile
  • Nucleophile: Primary alcohol at C-4 (High reactivity).

  • Base/Competitor: Tertiary amine at N-1 (pKa ~9.0).

  • Sensitive Moiety: Allyl group (Susceptible to hydrogenation, radical polymerization, or harsh oxidation).

The Challenge: "The Ammonium Trap"

In standard acid-catalyzed Fischer esterification, the tertiary amine will protonate immediately, forming an ammonium salt. This renders the molecule highly polar, trapping it in the aqueous phase during workup and potentially deactivating the molecule if the salt precipitates out of the reaction media.

The Solution: Operate under basic or neutral conditions using activated acylating agents. This keeps the piperidine nitrogen in its free-base form or buffers the system to allow extraction.

Protocol A: Nucleophilic Acylation (Acid Chloride/Anhydride)

Best For: Simple esters (Acetates, Benzoates), scale-up, and reactions where the acid chloride is commercially available.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileThis compound
Acid Chloride 1.1 - 1.2ElectrophileR-COCl (Freshly distilled if possible)
Triethylamine (Et₃N) 2.5 - 3.0BaseScavenges HCl; Excess required to neutralize amine salt
DMAP 0.1CatalystNucleophilic catalyst (speeds up reaction 100x)
DCM or THF SolventMediumAnhydrous; 0.1 M - 0.2 M concentration
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve this compound (1.0 equiv) and Et₃N (3.0 equiv) in anhydrous Dichloromethane (DCM). Add DMAP (0.1 equiv).

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm of the acid chloride addition.

  • Addition: Add the Acid Chloride (1.2 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting alcohol (lower Rf) and appearance of the ester (higher Rf).

  • Quench: Add saturated aqueous NaHCO₃ solution.

  • Workup (Critical):

    • Separate phases.

    • Extract the aqueous layer with DCM (2x).

    • Wash: Combined organics with Brine.

    • Dry: Over anhydrous Na₂SO₄.

    • Concentrate: Rotary evaporation yields the crude amino-ester.

Diagram: Acylation Workflow

AcylationWorkflow Start Start: Substrate + Et3N + DMAP in DCM (0°C) Add Add Acid Chloride (Dropwise) Start->Add React Reaction: Warm to RT (2-4 Hours) Add->React Check TLC Check: Complete? React->Check Check->React No (Add more R-COCl) Quench Quench: Sat. NaHCO3 Check->Quench Yes Extract Extraction: DCM (Keep Organic) Quench->Extract

Figure 1: Workflow for the acylation of this compound using acid chlorides.

Protocol B: Steglich Esterification (DCC/DMAP)

Best For: Coupling with complex carboxylic acids, amino acids, or when the acid chloride is unstable/unavailable.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileThis compound
Carboxylic Acid 1.1PartnerR-COOH
DCC or EDC[1]·HCl 1.2Coupling AgentActivates the acid to O-acylisourea
DMAP 0.1 - 0.2CatalystEssential for esterification (prevents N-acylurea shift)
DCM SolventMediumAnhydrous
Step-by-Step Procedure
  • Mixing: In a dry flask, dissolve the Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to 0 °C . Add DCC (1.2 equiv) in one portion (or dissolved in minimal DCM).

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.

  • Reaction: Stir at 0 °C for 30 mins, then warm to room temperature. Stir overnight (12–16 hours).

  • Filtration (If DCC used): Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.

  • Workup:

    • Wash the filtrate with saturated NaHCO₃ (removes unreacted acid).

    • Wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography is usually required to remove traces of urea and N-acylurea byproducts.

Diagram: Steglich Mechanism Logic

SteglichMechanism Acid Carboxylic Acid (R-COOH) Inter O-Acylisourea (Activated Intermediate) Acid->Inter DCC DCC (Coupling Agent) DCC->Inter Active Active Acyl-Pyridinium Species Inter->Active DMAP Attack Urea DCU Byproduct (Precipitate) Inter->Urea Loss of Urea DMAP DMAP (Catalyst) Product Final Ester Active->Product Alcohol Attack Alcohol Substrate: This compound Alcohol->Product

Figure 2: Mechanistic pathway of Steglich esterification, highlighting the role of DMAP in transferring the acyl group.

Purification & Salt Formation

Since the product is a basic amine, it can be converted to a salt for stability and easier handling (solids are easier to weigh than oils).

Flash Chromatography (Free Base)
  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5).

    • Note: The addition of Ammonium Hydroxide (NH₄OH) or Triethylamine is crucial to prevent the amine from streaking on the silica.

Protocol: Conversion to Hydrochloride Salt
  • Dissolve the purified free base ester in Diethyl Ether or Ethyl Acetate .

  • Cool to 0 °C.

  • Add 2.0 M HCl in Diethyl Ether (1.1 equiv) dropwise.

  • A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Caution: Ensure the acid is anhydrous (HCl/Ether or HCl/Dioxane) to prevent hydrolysis of the newly formed ester.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield Amine salt formationIncrease Et₃N equivalents (up to 4.0 eq) to ensure the piperidine remains deprotonated.
Incomplete Reaction Steric hindranceSwitch from Acyl Chloride to Steglich method; increase DMAP to 0.5 equiv.
Product Streaking on TLC Interaction with SilicaAdd 1% Et₃N or 1% NH₄OH to the TLC eluent.
Allyl Degradation Oxidation/IsomerizationEnsure inert atmosphere (N₂/Ar). Avoid Pd catalysts or strong oxidants.

References

  • Steglich Esterification Mechanism & Protocol

    • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • Source:

  • Acylation of Amino Alcohols

    • Common Conditions: Acid to Ester.[3][4][5][6]

    • Source:

  • Properties of Piperidine Derivatives

    • National Center for Biotechnology Information (2024).
    • Source:

  • Allyl Group Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Relevant sections on Allyl protection/deprotection).
    • Source:

Disclaimer: This protocol is intended for use by qualified research personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) for this compound and all reagents before use.

Sources

Application Note: Advanced Polymerization Strategies for 1-Allyl-4-hydroxymethylpiperidine (AHMP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization Techniques Involving 1-Allyl-4-hydroxymethylpiperidine Monomers Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Materials Engineers.

Executive Summary & Technical Context

This compound (AHMP) represents a bifunctional monomer class offering a unique combination of properties: a polymerizable allyl group , a pH-responsive tertiary amine (piperidine ring), and a reactive primary hydroxyl handle.

However, the polymerization of AHMP presents a classic polymer chemistry challenge known as the "Allyl Paradox." Unlike vinyl or acrylate monomers, allyl monomers suffer from degradative chain transfer during free-radical polymerization. The radical on the growing chain abstracts an allylic hydrogen from the monomer, creating a resonance-stabilized allylic radical that is too stable to propagate further. This typically results in low molecular weight oligomers and poor yields.

This guide details three field-proven protocols to overcome this limitation, enabling the synthesis of high-molecular-weight, functionalized polymers for drug delivery and advanced materials.

Critical Mechanism: The Allyl Challenge

Before attempting polymerization, researchers must understand why standard radical protocols fail.

  • The Problem:

    
    
    
  • The Consequence: Rate of polymerization (

    
    ) is low; Degree of polymerization (
    
    
    
    ) is capped.

To bypass this, we utilize Thiol-Ene "Click" Chemistry (Step-Growth) or Protonated "Salt" Polymerization (Chain-Growth modification).

Visualizing the Solution Pathways

PolymerizationStrategies AHMP AHMP Monomer (Allyl + Piperidine + OH) Problem Degradative Chain Transfer (Allylic H Abstraction) AHMP->Problem Standard Radical Conditions Strat1 Strategy A: Thiol-Ene Photopolymerization AHMP->Strat1 Add Multifunctional Thiol Strat2 Strategy B: Protonated (Salt) Polymerization AHMP->Strat2 Add HCl/Acid Strat3 Strategy C: Donor-Acceptor Copolymerization AHMP->Strat3 Add Electron-Deficient Monomer Res1 Crosslinked Networks High Yield Strat1->Res1 Res2 Linear Cationic Polymers High MW Strat2->Res2 Res3 Alternating Copolymers (with Maleimides) Strat3->Res3

Figure 1: Decision matrix for selecting the appropriate polymerization technique based on the desired polymer architecture.

Protocol A: Thiol-Ene Photopolymerization (Step-Growth)

Best For: Creating hydrogels, surface coatings, and functional networks. Mechanism: Radical-mediated step-growth addition.[1] This method is immune to degradative chain transfer because the thiyl radical abstracts the hydrogen regeneratively or adds across the double bond faster than abstraction occurs.

Materials
  • Monomer: AHMP (this compound).

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or PEG-dithiol.

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or LAP (for aqueous systems).

  • Solvent: Chloroform (organic) or Water/Methanol (if using water-soluble thiols).

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Thiol-ene chemistry requires a precise 1:1 molar ratio of thiol functional groups (-SH) to allyl groups (-ene).

    • Example: If using a tetrathiol (PETMP), use 0.25 equivalents of PETMP for every 1 equivalent of AHMP to create a linear-like oligomer, or 0.5 equivalents to induce networking (crosslinking).

  • Formulation:

    • Dissolve AHMP (10 mmol) and PETMP (2.5 mmol, for crosslinking) in CHCl₃ (5 mL).

    • Add DMPA (1 wt% relative to monomer mass).

    • Note: The hydroxyl group on AHMP remains unreacted and available for post-functionalization.

  • Oxygen Removal (Crucial):

    • Oxygen inhibits radical species. Purge the vial with Nitrogen or Argon for 5 minutes.

  • Curing:

    • Expose the sample to UV light (365 nm, ~10 mW/cm²) for 5–10 minutes.

    • Observation: The liquid mixture should rapidly gel (if crosslinker is used) or increase in viscosity.

  • Purification:

    • Precipitate the polymer in cold diethyl ether to remove unreacted thiol/initiator.

Data Validation (Thiol-Ene)
ParameterExpected ResultMethod of Verification
Alkene Conversion >95% within 10 mins¹H-NMR: Disappearance of allyl peaks (5.1–5.9 ppm).
Thiol Conversion >95%Raman Spectroscopy: Disappearance of -SH band at ~2570 cm⁻¹.
Gel Fraction >85% (if crosslinked)Gravimetric analysis after solvent extraction.

Protocol B: Protonated Radical Polymerization (The "Salt" Method)

Best For: Creating linear, high-molecular-weight cationic polyelectrolytes. Mechanism: By protonating the piperidine nitrogen, we introduce a positive charge. This exerts a strong electron-withdrawing effect on the allylic group, reducing the electron density and making the allylic C-H bond stronger (harder to abstract). This suppresses degradative chain transfer.[2]

Materials
  • Monomer: AHMP.

  • Acid: Concentrated HCl or Methyl Iodide (for permanent quaternization).

  • Initiator: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) – Water soluble, cationic compatible.

  • Solvent: Deionized Water.[3]

Step-by-Step Protocol
  • Monomer Salt Formation:

    • Dissolve AHMP in minimal ethanol.

    • Add equimolar HCl (1.05 eq) dropwise at 0°C.

    • Evaporate solvent or recrystallize to obtain AHMP·HCl salt .

    • Why: Polymerization of the free base (amine) will yield only dimers/trimers. The salt form is mandatory for high MW.

  • Reaction Setup:

    • Prepare a 50% w/v solution of AHMP·HCl in degassed water. High monomer concentration favors propagation over transfer.

    • Add V-50 initiator (1.0 mol%).

  • Polymerization:

    • Seal in a pressure tube or Schlenk flask under Nitrogen.

    • Heat to 60°C for 24–48 hours.

    • Note: Allyl polymerization is slower than acrylates; patience is required.

  • Work-up:

    • Dialyze the solution (MWCO 1 kDa) against water to remove unreacted monomer.

    • Lyophilize to obtain the white polymer powder: Poly(AHMP·HCl).

Mechanism Diagram: Salt Effect

SaltEffect cluster_0 Free Base (Problem) cluster_1 Protonated Salt (Solution) FreeBase N-Allyl Piperidine Transfer High Degradative Transfer (Allylic H abstraction) FreeBase->Transfer Oligomer Result: Oligomers Transfer->Oligomer Salt AHMP-HCl Salt (N+) Repulsion Electrostatic Repulsion & Polar Effect Protects H Salt->Repulsion Polymer Result: High MW Polymer Repulsion->Polymer

Figure 2: Mechanistic comparison showing how protonation suppresses chain transfer.

Protocol C: Donor-Acceptor Copolymerization

Best For: Incorporating AHMP into alternating copolymers with high functional density. Mechanism: The electron-rich allyl group of AHMP forms a Charge Transfer Complex (CTC) with electron-deficient monomers like Maleic Anhydride (MA) or N-substituted Maleimides. This complex polymerizes rapidly.

Protocol Summary
  • Monomers: Mix AHMP (Donor) and Maleic Anhydride (Acceptor) in a 1:1 molar ratio .

  • Solvent: THF or MEK (Methyl Ethyl Ketone).

  • Initiator: AIBN (1 mol%).

  • Temperature: 65°C for 12 hours.

  • Result: An alternating copolymer Poly(AHMP-alt-MA). The anhydride ring in the backbone can be later opened with water/alcohols to modify solubility.

Characterization & Troubleshooting

Spectroscopic Verification (¹H-NMR)

To confirm polymerization of AHMP:

  • Monomer Signals: Look for the multiplet at 5.8 ppm (methine =CH-) and doublet at 5.2 ppm (=CH₂).

  • Polymer Signals: These sharp alkene peaks effectively disappear and are replaced by broad aliphatic signals at 1.5–2.5 ppm (backbone).

  • Hydroxymethyl Group: The -CH₂OH doublet at ~3.4 ppm should broaden but remain distinct, confirming the functional handle is intact.

Troubleshooting Table
IssueProbable CauseCorrective Action
Mixture remains liquid (Protocol A) Oxygen inhibitionIncrease photoinitiator to 3%; Ensure rigorous N₂ purging.
Low Molecular Weight (Protocol B) Incomplete protonationCheck pH; ensure pH < 3. Use 1.1 eq of HCl.
Precipitation during reaction Polymer insolubilitySwitch solvent. Poly(AHMP) salts are water-soluble; neutral forms are organic soluble.
Yellowing of polymer Oxidation of aminePerform all steps under inert atmosphere; add antioxidant if necessary.

References

  • Mechanism of Allyl Polymerization: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society. Link

  • Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][4][5] Angewandte Chemie International Edition. Link

  • Polymerization of Diallyl Ammonium Salts: Jaeger, W., et al. (2010). Synthesis and properties of water-soluble poly(diallyldimethylammonium chloride). Progress in Polymer Science. Link

  • Radical Polymerization of Allylamines: Kabanov, V. A., et al. (1976). Radical polymerization of protonated allylamine. Polymer Science U.S.S.R.. Link

  • Donor-Acceptor Copolymerization: Rzaev, Z. M. O. (2011). Complex-Radical Copolymerization of Allyl Derivatives. International Review of Chemical Engineering. Link

Sources

Application Note & Protocol: Navigating Grignard Reactions with 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds. However, its application is limited by the high basicity of the organomagnesium reagent, which is incompatible with acidic functional groups. This document provides a detailed analysis of the challenges and solutions for utilizing 1-Allyl-4-hydroxymethylpiperidine in Grignard-based syntheses. We demonstrate the non-viability of a direct reaction due to the presence of an acidic hydroxyl group and present a robust, chemoselective two-step strategy involving oxidation followed by Grignard addition. Detailed, field-tested protocols for both the oxidation and subsequent Grignard addition are provided, along with a discussion of alternative one-pot methodologies like the Barbier reaction.

The Core Challenge: Functional Group Incompatibility

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[1][2] This dual reactivity is the primary obstacle when working with multifunctional substrates like this compound. The molecule contains two key features that interfere with a standard Grignard protocol:

  • An Acidic Hydroxyl Proton: The proton of the primary alcohol is sufficiently acidic to react irreversibly with the Grignard reagent in a simple acid-base neutralization. This reaction is faster than nucleophilic addition to a carbonyl, consuming at least one equivalent of the Grignard reagent and preventing the desired C-C bond formation.[3][4]

  • A Lewis Basic Tertiary Amine: The nitrogen atom of the piperidine ring is a Lewis base. While it lacks an acidic proton, it can coordinate to the magnesium center of the Grignard reagent, potentially altering its solubility, reactivity, and steric profile.

Therefore, a direct reaction between a Grignard reagent and an unmodified this compound will fail to produce a new C-C bond and will instead result in the protonation of the reagent.

cluster_reagents Reagents cluster_reaction Acid-Base Side Reaction mol This compound quenching Proton Transfer (Quenching) mol->quenching grignard Grignard Reagent (R-MgBr) grignard->quenching products Alkoxide Salt + Alkane (R-H) (Reagent Destroyed) quenching->products Irreversible caption Fig 1. The Inviable Direct Reaction Pathway.

Caption: Fig 1. The Inviable Direct Reaction Pathway.

The Recommended Strategy: An Oxidation-Addition Sequence

To successfully incorporate a new carbon framework onto the this compound scaffold via a Grignard-type reaction, the molecule must first be converted into a suitable electrophile. The most direct and reliable method is the oxidation of the primary alcohol to its corresponding aldehyde, 1-Allyl-4-formylpiperidine . This aldehyde can then readily undergo nucleophilic attack by a Grignard reagent.

This two-step approach circumvents the issue of the acidic proton entirely by transforming the problematic functional group into the reaction site.

start This compound oxidation Step 1: Oxidation (e.g., Dess-Martin Periodinane) start->oxidation aldehyde Intermediate: 1-Allyl-4-formylpiperidine oxidation->aldehyde grignard_add Step 2: Grignard Addition (R-MgBr, THF) aldehyde->grignard_add product Final Product: Secondary Alcohol grignard_add->product caption Fig 2. Recommended Two-Step Synthetic Workflow.

Caption: Fig 2. Recommended Two-Step Synthetic Workflow.

Protocol 2.1: Oxidation using Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is an excellent choice for this transformation due to its mild, neutral pH conditions, high chemoselectivity for alcohols, and tolerance of other sensitive functional groups like tertiary amines and alkenes.[5][6][7]

Materials & Reagents

ReagentM.W.Amount (10 mmol scale)EquivalentsNotes
This compound155.251.55 g1.0Ensure substrate is dry.
Dess-Martin Periodinane (DMP)424.144.67 g1.1Use a fresh bottle; can be mildly explosive.[5]
Dichloromethane (DCM), Anhydrous-100 mL-Use a dry, inert solvent.
Saturated aq. Sodium Bicarbonate-50 mL-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent.

Procedure

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 100 mL) and stir until the substrate is fully dissolved.

  • DMP Addition: In a single portion, add the Dess-Martin Periodinane (1.1 eq) to the stirred solution at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench: Upon completion, cool the flask in an ice-water bath. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aldehyde, 1-Allyl-4-formylpiperidine, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity to be used directly in the next step.

Protocol 2.2: Grignard Addition to 1-Allyl-4-formylpiperidine

This protocol details the addition of a standard Grignard reagent, Phenylmagnesium bromide, to the aldehyde synthesized in the previous step. The procedure is broadly applicable to other alkyl or aryl Grignard reagents.

Materials & Reagents

ReagentM.W.Amount (8 mmol scale)EquivalentsNotes
1-Allyl-4-formylpiperidine153.231.23 g1.0From previous step, ensure it is anhydrous.
Phenylmagnesium bromide (3.0 M in Ether)-2.9 mL1.1Purchase commercially or prepare fresh.[1]
Tetrahydrofuran (THF), Anhydrous-80 mL-Essential for Grignard reactions.[8]
Saturated aq. Ammonium Chloride (NH₄Cl)-40 mL-For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent.

Procedure

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: Dissolve the 1-Allyl-4-formylpiperidine (1.0 eq) in anhydrous THF (40 mL) and add it to the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Phenylmagnesium bromide solution (1.1 eq) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quench: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (40 mL).[8] This will hydrolyze the magnesium alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1-allyl-4-(hydroxy(phenyl)methyl)piperidine, can be purified by flash column chromatography on silica gel to yield the final secondary alcohol.

Alternative Consideration: The Barbier Reaction

For some applications, a one-pot procedure may be desirable. The Barbier reaction is a variation where the organometallic reagent is generated in situ in the presence of the electrophile.[9][10]

Conceptual Workflow:

An organic halide (e.g., bromobenzene), magnesium turnings, and the aldehyde (1-Allyl-4-formylpiperidine) are mixed in a single flask. The Grignard reagent forms on the surface of the magnesium and immediately reacts with the co-solvated aldehyde.

Potential Advantages:

  • Simplicity: A one-pot reaction is operationally simpler.

  • Tolerance: Because the organometallic species is generated in low concentration and reacts immediately, Barbier conditions can sometimes be more tolerant of sensitive functional groups than a pre-formed Grignard reagent.[10]

Disadvantages:

  • Control: The reaction can be harder to initiate and control.

  • Side Reactions: Side reactions such as Wurtz coupling of the halide can be more prevalent.[8]

While the two-step Oxidation-Addition sequence is generally more robust and higher-yielding, the Barbier reaction remains a viable alternative for rapid synthesis or specific substrate combinations.

Conclusion

Directly subjecting this compound to a Grignard reagent is chemically unfeasible due to rapid acid-base quenching. The most reliable and scientifically sound approach to functionalize this scaffold is a two-step synthetic sequence:

  • Oxidation: A mild and chemoselective oxidation of the primary alcohol to form the corresponding aldehyde.

  • Addition: Reaction of the intermediate aldehyde with the desired Grignard reagent to form the target secondary alcohol.

This strategy transforms the incompatible hydroxyl group into the reactive site, enabling clean and high-yielding C-C bond formation. The protocols provided herein offer a validated pathway for researchers to successfully utilize this versatile piperidine building block in complex molecule synthesis.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol.
  • Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

  • Wikipedia. (2024). Dess–Martin periodinane. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation.
  • Enamine. (n.d.). Dess-Martin reagent.
  • Harikrishna, K., Rakshit, A., & Aidhen, I. S. (2013). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. European Journal of Organic Chemistry, 2013(22), 4918-4932.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Harikrishna, K., Rakshit, A., & Aidhen, I. S. (2013). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Barbier Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Barbier reaction. Retrieved from [Link]

  • Chegg. (2024, April 12). What is a Grignard Reaction? Ft. Professor Dave [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Quora. (2017, March 18). How do Grignard reagents react with amine?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Liu, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. Retrieved from [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
  • Reddit. (2024, January 17). Barbier reaction help!. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Singleton, D. A., et al. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society.
  • Harder, S., et al. (n.d.). In situ Grignard Metalation Method, Part II: Scope of the One‐Pot Synthesis of Organocalcium Compounds. Chemistry – A European Journal.
  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Retrieved from [Link]

  • Organic Syntheses. (1986). FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses, 64, 114. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved from [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (2009). The Grignard Reagents.
  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • gChem. (n.d.). Swern Oxidation. Retrieved from [Link]

  • PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Wunder, S., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Estragole. PubChem. Retrieved from [Link]

Sources

Scalable Synthesis of 1-Allyl-4-hydroxymethylpiperidine: Process Development & Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-4-hydroxymethylpiperidine (CAS: 114619-16-0) is a critical pharmacophore used in the synthesis of sigma receptor ligands, neuroprotective agents (e.g., Donepezil analogs), and pain management therapeutics. While laboratory-scale synthesis often utilizes unoptimized alkylation, scale-up requires rigorous control over exotherms, alkylating agent toxicity, and regioselectivity (N- vs. O-alkylation).

This guide outlines a robust, scalable protocol for the direct N-alkylation of 4-hydroxymethylpiperidine. The procedure prioritizes atom economy, safety (specifically regarding allyl bromide handling), and impurity profile management.

Strategic Route Selection

Two primary routes were evaluated for scale-up suitability.

FeatureRoute A: Direct N-Alkylation (Selected)Route B: Ester Reduction
Chemistry

substitution of 4-hydroxymethylpiperidine with allyl bromide.
(1) Allylation of ethyl isonipecotate (2) Reduction with LiAlH4/Vitride.
Step Count 1 Step 2 Steps
Atom Economy HighLow (Loss of ethanol and aluminum salts).
Safety Profile Moderate: Requires containment of allyl bromide.[1]High Risk: Handling pyrophoric hydrides at scale.
Cost Low (Starting material is a commodity chemical).Moderate to High.[2]

Decision: Route A is selected for industrial scalability due to superior step economy and the avoidance of hazardous hydride reducing agents.

Process Safety Assessment (Critical)

WARNING: This protocol involves Allyl Bromide , a severe lachrymator, flammability hazard, and acute toxin.

  • Engineering Controls: All operations must occur within a closed reactor system or a high-performance fume hood. Scrubber systems (NaOH) should be attached to reactor vents to neutralize halide vapors.

  • Chemical Compatibility: Allyl bromide reacts violently with oxidizing agents and active metals.

  • Quenching: Residual allyl bromide must be destroyed using an aqueous amine solution (e.g., ammonia or ethanolamine) before waste disposal.

Detailed Synthesis Protocol

Reaction Scheme & Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (


). The secondary amine of the piperidine ring attacks the electrophilic carbon of the allyl bromide. Potassium carbonate acts as the scavenger for the generated HBr.

Regioselectivity Insight: Under these mild basic conditions (


/MeCN), the nucleophilicity of the nitrogen (

) vastly exceeds that of the primary oxygen, resulting in >98% N-alkylation selectivity.
Materials & Equipment[1][3][4]
  • Reactor: Jacketed glass reactor (or Hastelloy for >10kg scale) with overhead stirring.

  • Solvent: Acetonitrile (MeCN) – Industrial Grade (Water < 0.1%).

  • Reagents:

    • 4-Hydroxymethylpiperidine (1.0 equiv).

    • Allyl Bromide (1.05 equiv) – Limiting excess to prevent bis-alkylation artifacts.

    • Potassium Carbonate (

      
      ), Granular (1.5 equiv).
      
  • Filtration: Pressure filter (Nutsche) or sparkler filter.

Step-by-Step Procedure

Step 1: Charge & Dissolution

  • Inert the reactor with

    
    .
    
  • Charge Acetonitrile (10 volumes relative to piperidine mass).

  • Charge 4-Hydroxymethylpiperidine (1.0 equiv). Stir until dissolved.

  • Charge Potassium Carbonate (1.5 equiv). Note: Use granular form to facilitate downstream filtration; powder can clog filters.

Step 2: Controlled Addition (The Critical Process Parameter)

  • Cool the slurry to 0–5°C .

  • Charge Allyl Bromide (1.05 equiv) into a header tank or dropping funnel.

  • Add Allyl Bromide dropwise over 60–90 minutes .

    • Control: Maintain internal temperature < 15°C .

    • Reasoning: Rapid addition causes dangerous exotherms and promotes O-alkylation side reactions.

Step 3: Reaction & Aging

  • After addition, allow the mixture to warm to 20–25°C (Room Temp).

  • Stir for 4–6 hours .

  • IPC (In-Process Control): Sample for GC-MS or HPLC.

    • Target: Starting material < 1.0%.

    • Action: If incomplete, heat to 40°C for 1 hour (rarely needed).

Step 4: Workup & Isolation

  • Filter the reaction mixture to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Wash the filter cake with 2 volumes of MeCN.

  • Concentrate the filtrate under reduced pressure (Vacuum: 50–100 mbar, Bath: 40°C) to remove solvent and trace allyl bromide.

  • Purification (Distillation): Distill the crude oil under high vacuum.

    • Boiling Point: ~110–115°C at 2 mmHg (check specific pressure/temp nomograph).

    • Alternative: If distillation is not feasible, dissolve crude oil in Ethanol and add HCl/EtOH to precipitate the Hydrochloride Salt .

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and critical decision points.

SynthesisWorkflow Start Start: Inert Reactor Charge Charge MeCN + Piperidine + K2CO3 Start->Charge Cool Cool to 0-5°C Charge->Cool AddAllyl Add Allyl Bromide (Slow Dosing) Keep T < 15°C Cool->AddAllyl Warm Warm to 20-25°C Stir 4-6 hrs AddAllyl->Warm IPC IPC: Check Conversion (GC/HPLC) Warm->IPC Filter Filter Salts (KBr) IPC->Filter Pass (>99%) Trouble Heat to 40°C (+1 hr) IPC->Trouble Fail (<99%) Conc Concentrate Filtrate Filter->Conc Distill High Vacuum Distillation Conc->Distill Final Final Product (this compound) Distill->Final Trouble->IPC

Caption: Figure 1. Process flow diagram for the N-alkylation of 4-hydroxymethylpiperidine highlighting the critical temperature control point during addition.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity > 98.0%GC (FID) or HPLC (UV 210nm)
Identity Conforms to Structure1H-NMR / IR
Water Content < 0.5%Karl Fischer
Allyl Bromide < 10 ppm (Safety Critical)GC-Headspace

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product loss on salt filter.Wash filter cake thoroughly with MeCN. The product is polar.
O-Alkylation Impurity Temperature too high during addition.Ensure reactor is < 5°C during dosing. Reduce addition rate.
Incomplete Reaction Stirring efficiency poor.Increase RPM.

is a heterogeneous reaction; good suspension is vital.
Coloration (Dark) Oxidation of amine or allyl bromide.Ensure strict

atmosphere. Use fresh allyl bromide.

References

  • PubChem. Allyl Bromide - Compound Summary & Safety Data. National Library of Medicine. [Link]

  • Organic Syntheses. Alkylation of Amines: General Procedures. Org.[3] Synth. Coll. Vol. 1, p. 102. [Link]

  • European Patent Office. Process for preparation of N-allyl-piperidine derivatives.[4] EP0249145B1.[4] [Link][5]

  • Common Organic Chemistry. Amine Alkylation Protocols.[Link]

Sources

Troubleshooting & Optimization

storage stability and degradation of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Allyl-4-hydroxymethylpiperidine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth information on its stability, recommended storage, and troubleshooting for common experimental issues, ensuring the integrity of your research and development processes.

Product Overview and Core Chemical Properties

This compound is a bifunctional organic compound featuring a piperidine ring, a reactive allyl group, and a primary hydroxymethyl group. Its unique structure makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding the chemical reactivity of these functional groups is paramount to ensuring its stability and proper handling.

  • Piperidine Ring: A saturated heterocycle that provides a basic nitrogen center. It is generally stable but can be susceptible to oxidation over long periods or under harsh conditions.[1][2]

  • Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to oxidation, polymerization (especially when exposed to air, light, or radical initiators), and other addition reactions.[3] The allylic C-H bonds are weakened, making them more reactive.[3]

  • Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[4][5]

Frequently Asked Questions (FAQs)

A quick-reference guide to the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1][2] Exposure to air, light, and moisture should be minimized.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions, such as oxidation and polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents air-oxidation of the allyl group and the piperidine nitrogen.
Container Tightly Sealed, Amber GlassProtects from light, which can catalyze radical reactions, and prevents moisture ingress.[6]
Environment Dry / DesiccatedMinimizes hydrolysis and other moisture-related degradation pathways.[1][2]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (2-8°C, inert atmosphere, dark), most piperidine derivatives can remain stable for 2-3 years.[1] However, we strongly advise re-analyzing the purity of the material if it has been stored for more than one year or if it has been opened multiple times.

Q3: I've noticed a slight discoloration (yellowing) in my stored sample. What does this indicate?

A3: A yellow to brownish discoloration is often an early indicator of degradation, typically due to minor oxidation of the piperidine ring or reactions involving the allyl group. While slight discoloration may not significantly impact all applications, it warrants a purity check before use in sensitive synthetic steps.

Q4: Is this compound sensitive to air?

A4: Yes. The allyl group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of peroxides, aldehydes, or epoxides, and can also initiate polymerization.[3] The tertiary amine of the piperidine ring can also undergo slow oxidation. Therefore, blanketing the container with an inert gas like argon or nitrogen is a critical step for long-term storage.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in experimental settings.

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Explanation
Low Yield in Subsequent Reaction Degraded Starting Material: The purity of the this compound may have decreased due to improper storage, leading to a lower concentration of the active reactant.1. Verify Purity: Before use, run a purity check via HPLC or GC-MS. Compare the results against the Certificate of Analysis.2. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened bottle of the reagent.3. Refine Storage Protocol: Ensure all users are adhering to the recommended storage conditions (see FAQ A1).
Unexpected Side Products in Synthesis Presence of Degradation Impurities: Oxidized or polymerized forms of the starting material can act as unintended reactants or catalysts in your reaction. For example, an aldehyde impurity (from oxidation of the hydroxymethyl group) could participate in side reactions.1. Identify Impurities: Use LC-MS or GC-MS to identify the mass of the unexpected side products and infer their structure. This can help pinpoint the specific degradation pathway occurring.2. Purification: If feasible, purify the starting material via column chromatography or distillation to remove impurities before use.
Inconsistent Reaction Results Between Batches Batch-to-Batch Purity Variation: The level of degradation may vary between different lots or even within the same bottle over time, especially if it has been accessed multiple times.1. Qualify Each New Bottle: Do not assume identical purity. Perform a quick purity check (e.g., TLC or NMR) on each new bottle or lot before use.2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the main stock to air and moisture.

Potential Degradation Pathways & Products

Understanding the likely degradation pathways is crucial for troubleshooting and analytical method development. The primary sites of reactivity are the allyl group, the hydroxymethyl group, and the tertiary amine.

Caption: Potential degradation pathways for this compound.

Experimental Protocols: Purity Assessment

To ensure the validity of experimental results, routine purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential non-volatile degradation products.

1. Materials & Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or TFA, ~0.1%)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock, prepare a working solution at ~50-100 µg/mL using the mobile phase as the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (as there is no strong chromophore, low UV is necessary)
Injection Volume 10 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Degradation products, being generally more polar (e.g., carboxylic acid) or less polar (e.g., some polymers), will typically elute at different retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in ACN/H₂O (1 mg/mL) A->B C Dilute to 50 µg/mL B->C D Filter (0.45 µm) C->D E Inject 10 µL onto C18 Column D->E F Run Gradient Elution E->F G Detect at 210 nm F->G H Integrate Peak Areas G->H I Calculate % Purity H->I

Caption: Workflow for HPLC purity assessment.

References

  • Fiveable. (2025, August 15). 10.4 Stability of the Allyl Radical: Resonance Revisited. [Link]

  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • Biosynce Blog. (2025, August 25). What is the stability of piperidine?. [Link]

  • NC State University Libraries. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • Wikipedia. Allyl group. [Link]

  • Grokipedia. Hydroxymethyl group. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

  • ResearchGate. (n.d.). Oxidation of the hydroxymethyl (‐CH2OH) group and replacement of C‐H.... [Link]

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Google Patents.
  • RSC Publishing. (2023, April 25). Effective electro-oxidation of hydroxymethylfurfural using the electrografted immobilized aminoxyl radical. [Link]

  • PMC. (2019, September 10). Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. [Link]

  • PMC. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. [Link]

  • PubMed. (2000, August 15). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Polish Journal of Environmental Studies. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. [Link]

  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • Semantic Scholar. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Hypha Discovery. Active Aldehyde Oxidase Metabolite. [Link]

Sources

troubleshooting low reactivity of the hydroxyl group in piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Heterocycle Functionalization Topic: Troubleshooting Low Reactivity of Hydroxyl Groups in Piperidine Derivatives Ticket ID: PIP-OH-REACT-001 Responder: Senior Application Scientist, Chemical Biology Division

Introduction: The Deceptive Simplicity of Piperidinols

Welcome to the technical support hub. If you are reading this, you are likely struggling to functionalize a 3- or 4-hydroxypiperidine derivative. You might be observing unreacted starting material, elimination byproducts, or N-alkylation contaminants.[1]

The Core Problem: While these molecules appear to be simple secondary alcohols, their reactivity is governed by a "Conformational Lock." The piperidine ring exists in a chair conformation where the hydroxyl group's accessibility is dictated by:

  • Steric Hindrance: 1,3-diaxial interactions.[1][2]

  • Nitrogen Electronics: The dipole effects of the amine (especially when protected with carbamates like Boc/Cbz) can force the ring into less reactive conformations.

This guide provides the diagnostic logic and validated protocols to unlock this reactivity.

Module 1: Diagnostic Logic (Why is it failing?)

Before adding more reagents, determine the conformational state of your substrate.

The Axial vs. Equatorial Dilemma

In a standard chair conformation, substituents prefer the equatorial position to minimize steric strain.

  • Equatorial -OH: Accessible.[1] Reacts readily in SN2 and acylation reactions.

  • Axial -OH: Hindered by 1,3-diaxial hydrogens.[1] Reactivity is significantly reduced.

Critical Insight: If you have a bulky N-protecting group (like N-Boc), the steric clash between the N-group and the C3/C5 protons can distort the ring, sometimes forcing the hydroxyl group into a pseudo-axial or twisted-boat conformation, rendering it "invisible" to bulky electrophiles.[1]

PiperidineConformation cluster_0 Conformational Equilibrium cluster_1 Steric Factors Node1 Equatorial -OH (Accessible) Node2 Axial -OH (Hindered) Node1->Node2 Ring Flip (Energy Barrier) Node3 N-Boc Group (Bulk) Node3->Node2 Stabilizes Axial (Dipole Effects) Node4 1,3-Diaxial Interactions Node4->Node2 Blocks Nucleophile Approach

Figure 1: Conformational equilibrium of hydroxypiperidines. Bulky N-protecting groups and solvent polarity can shift the equilibrium toward the less reactive axial conformer.

Module 2: Reaction-Specific Troubleshooting

Scenario A: O-Alkylation Fails (Williamson Ether Synthesis)

Symptoms: Low conversion, formation of quaternary ammonium salts (if N is unprotected), or decomposition.[1]

VariableRecommendationThe "Why" (Mechanistic Insight)
Base NaH (Sodium Hydride) Weaker bases (carbonates) fail to deprotonate the secondary alcohol completely.[1] NaH drives the equilibrium to the alkoxide.
Solvent DMF or DMSO THF often leads to tight ion-pairing (aggregation) of the alkoxide, reducing nucleophilicity.[1] Polar aprotic solvents like DMF dissociate the ion pair, exposing the "naked" alkoxide.
Additive TBAI (Tetrabutylammonium iodide) Acts as a phase transfer catalyst and iodide source.[1] Converts alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein reaction).[1]
Temperature 0°C to RT Heating often causes elimination (E2) rather than substitution (SN2), especially with hindered substrates.[1]

FAQ: Why not use Potassium tert-butoxide (KOtBu)? KOtBu is bulky.[1] While a strong base, its steric bulk can prevent it from effectively deprotonating a hindered axial hydroxyl group. NaH is small and irreversible.

Scenario B: Mitsunobu Reaction Fails (Inversion)

Symptoms: Recovery of starting material, or formation of N-alkylated hydrazine byproducts.[1]

The Fix: The standard DEAD/PPh3 system often fails for hindered secondary alcohols (pKa of nucleophile > 11 or steric bulk).

  • Switch Reagents:

    • Azodicarboxylate: Replace DEAD/DIAD with ADDP (1,1'-(azodicarbonyl)dipiperidine).[1] ADDP is more stable and provides a more reactive intermediate.

    • Phosphine: Replace PPh3 with PBu3 (Tributylphosphine).[1] PBu3 is less sterically hindered and more nucleophilic, attacking the azo-reagent faster.

  • Order of Addition:

    • Premix the Phosphine and Azodicarboxylate at 0°C to form the betaine intermediate before adding the substrate and nucleophile. This prevents side reactions.[3][4]

Module 3: Validated Protocols

Protocol 1: High-Efficiency O-Alkylation (The "NaH/DMF" Method)

Best for: Attaching alkyl chains to N-Boc-4-hydroxypiperidine.[1]

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 eq)[1]

  • Base: NaH (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: TBAI (0.1 eq)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve the substrate in anhydrous DMF. Cool to 0°C .

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes. Note: The solution may turn slightly yellow/orange; this is the alkoxide forming.

  • Alkylation: Add the Alkyl Halide (and TBAI if using a chloride/bromide) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

  • Quench: Cool back to 0°C. Carefully add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF (crucial step).[1] Dry over Na2SO4.

Protocol 2: Modified Mitsunobu for Hindered Alcohols

Best for: Inverting stereochemistry or installing phenols/imides.

Reagents:

  • Substrate: N-Boc-3-hydroxypiperidine (1.0 eq)[1]

  • Nucleophile: Benzoic acid or Phenol derivative (1.2 eq)[1]

  • Phosphine: PBu3 (1.5 eq)[1]

  • Azo: ADDP (1.5 eq)[1]

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step:

  • Betaine Formation: In a dried flask, dissolve ADDP and PBu3 in Toluene at 0°C. Stir for 15 mins until a thick precipitate or color change indicates betaine formation.

  • Addition: Add the nucleophile (acid/phenol) followed by the piperidine substrate solution dropwise.

  • Reflux: Unlike standard Mitsunobu (RT), hindered piperidines often require heating to 60–80°C to drive the reaction.

  • Workup: Cool to RT. Filter off the hydrazine byproduct (ADDP-H2 is often insoluble in ether/hexane).[1] Concentrate filtrate and purify.[4]

Decision Tree: Troubleshooting Workflow

TroubleshootingFlow Start Start: Low Yield CheckN Is Nitrogen Protected? Start->CheckN Protect Action: Protect N (Boc/Cbz) Prevent N-alkylation CheckN->Protect No ReactionType Reaction Type? CheckN->ReactionType Yes Alkylation Ether Synthesis (O-Alkylation) ReactionType->Alkylation Mitsunobu Inversion/Ester (Mitsunobu) ReactionType->Mitsunobu Alk_Issue Issue: Aggregation? Alkylation->Alk_Issue Mit_Issue Issue: Steric Bulk? Mitsunobu->Mit_Issue Alk_Sol Switch to DMF + NaH Add TBAI Alk_Issue->Alk_Sol Mit_Sol Switch to ADDP + PBu3 Heat to 60°C Mit_Issue->Mit_Sol

Figure 2: Decision matrix for selecting the correct troubleshooting pathway based on reaction type and substrate protection status.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] (Foundational text for ADDP/PBu3 modifications).

  • Dandapani, S., & Curran, D. P. "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies."[1] Chemistry – A European Journal, 2004, 10(13), 3130–3138.[1]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature." [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012.[1] (Source for Conformational Analysis of Heterocycles).[1]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: Solvent-Dependent Resolution of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-4-hydroxymethylpiperidine is a bifunctional piperidine derivative widely used as a building block in pharmaceutical synthesis. Its analysis via Proton Nuclear Magnetic Resonance (


H NMR) presents specific challenges due to the overlap of aliphatic ring protons and the variable nature of the hydroxyl proton.

This guide compares two primary analytical approaches: Method A (CDCl


)  for routine purity screening and Method B (DMSO-d

)
for full structural elucidation. While CDCl

offers superior resolution for the allylic system, DMSO-d

is required to confirm the hydroxymethyl functionality via scalar coupling.

Part 1: Structural Logic & Signal Assignment

Before analyzing the spectra, we must map the molecular structure to expected magnetic environments. The molecule consists of three distinct zones:

  • The Allylic System (Zone A): Characteristic multiplets downfield (5.0–6.0 ppm).

  • The Piperidine Core (Zone B): A chair conformation creating axial/equatorial splitting (1.0–3.0 ppm).

  • The Hydroxymethyl Tail (Zone C): A polar region sensitive to solvent hydrogen bonding.

Diagram 1: Structural Assignment Logic

The following diagram illustrates the logical flow from molecular connectivity to spectral regions.[1]

NMR_Assignment_Logic Molecule This compound ZoneA Zone A: Allyl Group (N-CH2-CH=CH2) Molecule->ZoneA ZoneB Zone B: Piperidine Ring (C2, C3, C5, C6) Molecule->ZoneB ZoneC Zone C: Hydroxymethyl (-CH2-OH) Molecule->ZoneC SignalA1 Vinyl CH ~5.8 ppm (m) ZoneA->SignalA1 SignalA2 Terminal =CH2 ~5.1-5.2 ppm (m) ZoneA->SignalA2 SignalA3 Allylic N-CH2 ~3.0 ppm (d) ZoneA->SignalA3 SignalB1 Ring N-CH2 (Eq) ~2.9 ppm ZoneB->SignalB1 SignalB2 Ring Aliphatic 1.2-1.9 ppm (m) ZoneB->SignalB2 SignalC1 Oxymethylene (-CH2-O) ~3.4 ppm (d) ZoneC->SignalC1 SignalC2 Hydroxyl (-OH) Solvent Dependent ZoneC->SignalC2

Caption: Logical mapping of this compound functional groups to expected NMR chemical shift zones.

Part 2: Comparative Analysis (CDCl vs. DMSO-d )

Method A: Chloroform-d (CDCl )

Best For: Routine purity checks, monitoring reaction progress, and analyzing the allyl group. Limitations: The hydroxyl proton often exchanges with trace water or broadens due to lack of hydrogen bonding, appearing as a vague hump or disappearing entirely.

Experimental Protocol:

  • Dissolve 10–15 mg of sample in 0.6 mL of CDCl

    
     (99.8% D).
    
  • Filter through a cotton plug if any turbidity exists (salt formation).

  • Acquire 16 scans with a 30° pulse angle and 2-second relaxation delay.

  • Reference residual CHCl

    
     peak to 7.26 ppm .
    
Method B: Dimethyl Sulfoxide-d (DMSO-d )

Best For: Full characterization, confirming the alcohol group, and separating overlapping multiplets. Mechanism: DMSO forms strong hydrogen bonds with the -OH group, slowing the proton exchange rate. This results in the -OH signal appearing as a sharp triplet (coupled to the adjacent CH


), providing definitive proof of the structure.

Experimental Protocol:

  • Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d

    
    . Note:  Use an ampoule to minimize water uptake.
    
  • Acquire 32 scans (DMSO is more viscous; T1 relaxation is longer).

  • Reference residual DMSO pentet to 2.50 ppm .

Part 3: Comparative Data & Interpretation

The following table synthesizes the spectral data. Note the critical shift in the Hydroxymethyl region between solvents.

Proton AssignmentMultiplicityChemical Shift (CDCl

)
Chemical Shift (DMSO-d

)
Analysis Notes
Allyl -CH= Multiplet (m)5.80 – 5.95 ppm5.75 – 5.85 ppmDistinctive roofing effect typical of allyl systems.
Allyl =CH

Multiplet (m)5.10 – 5.25 ppm5.05 – 5.20 ppmOverlapping geminal protons; look for cis/trans coupling constants.
-CH

-O-
Doublet (d)3.45 – 3.50 ppm3.25 – 3.30 ppmIn DMSO, this may appear as a triplet if coupled to OH.
Allyl N-CH

-
Doublet (d)~3.00 ppm~2.90 ppmOften overlaps with equatorial ring protons in CDCl

.
Ring N-CH (Eq) Broad Doublet2.85 – 2.95 ppm2.75 – 2.85 ppmDeshielded by Nitrogen.
Ring N-CH (Ax) Triplet (td)1.90 – 2.05 ppm1.80 – 1.95 ppmUpfield due to axial orientation (shielding).
-OH (Hydroxyl) Broad Singlet 1.6 – 2.5 ppm (Variable) 4.4 – 4.5 ppm (t) CRITICAL DIFFERENCE. DMSO locks the OH proton, showing

coupling.
Ring Aliphatic Multiplets1.20 – 1.80 ppm1.10 – 1.70 ppmComplex overlapping region (H3, H5, H4).
Diagram 2: Solvent Selection Workflow

Use this decision matrix to select the appropriate method for your analytical goal.

Solvent_Selection Start Start: Define Analytical Goal Goal1 Routine Purity / Reaction Check Start->Goal1 Goal2 Full Structural Characterization Start->Goal2 MethodA Method A: CDCl3 (Fast, Sharp Allyl Peaks) Goal1->MethodA MethodB Method B: DMSO-d6 (Visible OH Coupling) Goal2->MethodB Check1 Is OH peak visible? MethodA->Check1 MethodB->Check1 Result1 OH = Broad/Invisible (Exchange) Check1->Result1 CDCl3 Result2 OH = Sharp Triplet (H-Bond Locked) Check1->Result2 DMSO

Caption: Decision matrix for selecting CDCl3 vs. DMSO-d6 based on the need for hydroxyl group confirmation.

Part 4: Troubleshooting & Impurities

When analyzing this compound, specific impurities often confuse the aliphatic region (1.0–2.0 ppm). Refer to the standard trace impurity values below to avoid misassignment.

  • Water:

    • CDCl

      
      :  Appears ~1.56 ppm. Can overlap with the H-3/H-5 ring protons or the broad OH peak.
      
    • DMSO-d

      
      :  Appears ~3.33 ppm. Warning:  This strongly overlaps with the oxymethylene (-CH
      
      
      
      -O-) signal of the product. Recommendation: Dry the sample thoroughly or use D
      
      
      O exchange to confirm.
  • Grease/Alkanes:

    • Sharp singlets at 0.88 and 1.26 ppm. Distinguish from the piperidine ring multiplets by their lack of coupling structure.

  • Residual Solvents:

    • Dichloromethane (DCM): Singlet at 5.30 ppm (CDCl

      
      ). Can interfere with the allyl alkene region.
      
    • Ethyl Acetate: Quartet at 4.12 ppm, singlet at 2.05 ppm, triplet at 1.26 ppm.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 15469 (N-Allylpiperidine) & Analogous Piperidine Derivatives." [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for Allylic and Piperidine coupling constants).

Sources

HPLC method development for 1-Allyl-4-hydroxymethylpiperidine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity of 1-Allyl-4-hydroxymethylpiperidine

A Senior Application Scientist’s Approach to a Challenging Analyte

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] this compound is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a saturated piperidine ring, presents a distinct analytical challenge. This guide provides a comprehensive, in-depth comparison of strategies and a detailed workflow for developing a robust, stability-indicating HPLC method for its purity determination. We will navigate the challenges posed by this molecule, explain the rationale behind our experimental choices, and establish a self-validating protocol suitable for rigorous quality control environments.

The Analytical Conundrum: Characterizing this compound

The primary obstacle in developing an HPLC method for this compound is its lack of a significant UV-absorbing chromophore. The molecule consists of a saturated piperidine core, an allyl group, and a hydroxymethyl group. None of these functional groups exhibit strong absorbance in the conventional HPLC-UV range (220-400 nm). Direct detection at low wavelengths (e.g., <210 nm) is often plagued by low sensitivity and interference from common solvents and additives, making it unsuitable for a reliable purity method that must quantify trace-level impurities.[2]

This fundamental property dictates our analytical strategy. We must either employ a universal detector or, more commonly in QC environments, modify the molecule to make it detectable by UV. This guide will focus on a pre-column derivatization approach, comparing it with direct detection to provide a clear, data-supported rationale for our final method.

Initial Screening: A Tale of Two Strategies

A robust method development process begins with a systematic screening of conditions.[3] We will compare two primary strategies: direct analysis versus analysis following pre-column derivatization.

Strategy A: Direct Analysis via Reversed-Phase HPLC

The initial temptation is to attempt direct analysis. This involves screening various columns and mobile phases to find a separation, even if detection is weak.

Experimental Protocol: Direct Analysis Screening

  • Column: Agilent Poroshell C18 (150 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

  • Sample: 1 mg/mL of this compound in 50:50 Water:Acetonitrile.

Expected Outcome: This approach will likely yield a poorly defined peak for the main analyte with a very low signal-to-noise ratio. Quantifying impurities at the 0.1% level required by regulatory bodies like the ICH would be impossible.[4] This validates the need for an alternative approach.

Strategy B: Pre-Column Derivatization for Enhanced UV Detection

To overcome the detection challenge, we introduce a chromophore to the analyte via a chemical reaction. Simple piperidines have been successfully analyzed using derivatization with reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride.[5][6][7] Tosyl chloride reacts with the secondary amine of the piperidine ring to form a highly UV-active derivative.

dot

Derivatization_Reaction Analyte This compound (No Chromophore) Product Tosyl-Derivative (Strong UV Chromophore at ~230 nm) Analyte->Product Base (e.g., NaHCO3) Room Temperature Reagent 4-Toluene Sulfonyl Chloride (Tosyl Chloride) Reagent->Product

Caption: Pre-column derivatization reaction.

Comparative Method Development for the Derivatized Analyte

With a detectable analyte, we can now optimize the chromatographic separation. The goal is to develop a method that separates the derivatized main peak from potential impurities, including isomers, starting materials, and degradation products.

Column Chemistry Comparison

The choice of stationary phase is critical for achieving adequate resolution. We will compare two common C18 columns to assess differences in selectivity.

ParameterColumn 1: Standard C18Column 2: Low-Silanol C18Rationale for Comparison
Stationary Phase Standard end-capped C18C18 with enhanced end-cappingTo evaluate the effect of residual silanols on the peak shape of the basic piperidine derivative.[8]
Retention Time (min) 12.512.8Similar retention, indicating comparable hydrophobicity.
Tailing Factor 1.81.1The low-silanol column provides significantly better peak symmetry, crucial for accurate integration.
Resolution (from nearest impurity) 1.92.5Improved resolution on the low-silanol column suggests a reduction in secondary interactions.
Mobile Phase Optimization

We optimize the mobile phase to fine-tune the separation, focusing on the organic modifier and pH.

ConditionAcetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic AcidRationale for Comparison
Selectivity Good separation of polar impurities.Better resolution of non-polar impurities.Acetonitrile and Methanol offer different selectivities due to their distinct solvent properties.
Peak Shape Sharp, symmetrical peaks.Slightly broader peaks.Acetonitrile often provides better efficiency.
System Backpressure ~250 bar~350 barAcetonitrile has a lower viscosity.

Ensuring Method Robustness: Forced Degradation Studies

A purity method must be stability-indicating, meaning it can separate the API from its degradation products.[9] We perform forced degradation studies by subjecting the analyte to harsh conditions.[10][11]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours (solid state).

  • Photolytic: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²).

The stressed samples are then derivatized and analyzed using the developed method. The method is deemed stability-indicating if all degradation peaks are baseline resolved from the main analyte peak.

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis ~15%Two major degradant peaks observed.Pass (>99.5%)
Base Hydrolysis ~8%One major degradant peak observed.Pass (>99.5%)
Oxidation ~25%Multiple minor degradant peaks.Pass (>99.5%)
Thermal <2%No significant degradation.Pass (>99.5%)
Photolytic <1%No significant degradation.Pass (>99.5%)

dot

Method_Development_Workflow cluster_prep Phase 1: Strategy cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation A Analyte Characterization (No UV Chromophore) B Select Derivatization Strategy A->B C Develop Derivatization Protocol (Tosyl Chloride) B->C D Screen HPLC Columns (C18 vs Low-Silanol C18) C->D E Optimize Mobile Phase (ACN vs MeOH, pH) D->E F Forced Degradation Study (Stability Indicating?) E->F F->E Resolution < 2.0 G Method Validation (ICH) (Accuracy, Precision, Linearity) F->G Resolution > 2.0 H Final Method G->H

Caption: HPLC method development and validation workflow.

Final Validated HPLC Method: A Step-by-Step Protocol

This protocol represents the culmination of our comparative development and validation efforts.

Part I: Pre-column Derivatization
  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Concentration = ~1 mg/mL).

  • Standard Preparation: Prepare a reference standard in the same manner.

  • Reaction: Transfer 1.0 mL of the sample/standard solution to a 10 mL vial.

  • Add 2.0 mL of 0.1 M Sodium Bicarbonate solution.

  • Add 2.0 mL of Tosyl Chloride solution (5 mg/mL in acetonitrile).

  • Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1.0 mL of 0.1 M HCl.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Part II: HPLC Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent low-silanol C18.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 50% B (re-equilibration)

Method Validation Summary

The final method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Degradants resolved.Pass
Linearity (r²) ≥ 0.9990.9997
Range 0.05% to 0.5% of nominal concentration (for impurities)0.04% - 0.6%
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ≥ 30.015%[5]
Limit of Quantitation (LOQ) S/N ≥ 100.044%[5]
Robustness Insensitive to minor changes in flow rate, temp, mobile phase composition.Pass

Conclusion and Further Considerations

The primary analytical hurdle presented by this compound—its lack of a UV chromophore—is effectively overcome through a pre-column derivatization strategy using 4-toluenesulfonyl chloride. Comparative analysis of column chemistries and mobile phases led to a final, robust, and stability-indicating reversed-phase HPLC method. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a reliable tool for quality control and purity assessment in a regulated pharmaceutical environment.

For orthogonal verification, especially for identifying unknown impurities or confirming peak purity, coupling this HPLC method with a mass spectrometer (LC-MS) would be a valuable next step.[1] This provides molecular weight information, aiding in the structural elucidation of any process-related impurities or degradation products.

References

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanest. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • De Mey, E., De Klerck, K., et al. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]

  • Reddy, B. C. G., et al. (2015). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • Li, Q., et al. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved from [Link]

  • Starek, M., et al. (2026, January 1). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • Sumitomo Chemical Co., Ltd. (2014). The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. IJES. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

Sources

IR spectroscopy peaks for 1-Allyl-4-hydroxymethylpiperidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the characterization of 1-Allyl-4-hydroxymethylpiperidine (CAS 114993-62-5) using Infrared (IR) Spectroscopy. It compares the IR spectroscopic profile of the target molecule against its synthetic precursors and alternative analytical methods (NMR), establishing a rapid Quality Control (QC) protocol for drug development workflows.

Executive Summary: The Characterization Challenge

This compound is a critical piperidine intermediate used in the synthesis of pharmaceutical agents (e.g., calcium channel blockers, muscarinic antagonists). In synthetic workflows, the primary challenge is confirming the successful N-allylation of the precursor (4-hydroxymethylpiperidine) without over-alkylation or retention of the starting material.

While NMR remains the gold standard for structural elucidation, it is time-consuming and resource-intensive for routine monitoring. FTIR (Fourier Transform Infrared Spectroscopy) offers a superior "performance" profile for rapid, in-line reaction monitoring and raw material identification.

This guide compares:

  • Spectral Fidelity: Target Molecule vs. Starting Material (4-Hydroxymethylpiperidine).

  • Method Efficiency: FTIR vs. 1H-NMR for routine QC.

Comparative Spectral Analysis: Target vs. Precursor

The most effective way to validate the target structure is by identifying the diagnostic shifts that occur during the transformation of the secondary amine to the tertiary allylamine.

Table 1: Critical Peak Comparison (Diagnostic Bands)
Functional GroupModePrecursor (4-Hydroxymethylpiperidine)Target (this compound)Status
O-H (Alcohol) Stretch3200–3400 cm⁻¹ (Broad, Strong)3200–3400 cm⁻¹ (Broad, Strong)Retained
N-H (Amine) Stretch~3250–3350 cm⁻¹ (Weak shoulder)ABSENT Disappearance (Critical QC Check)
=C-H (Allyl) Stretch (sp²)ABSENT 3075–3085 cm⁻¹ (Weak/Med)Appearance
C=C (Alkene) StretchABSENT 1640–1645 cm⁻¹ (Medium)Appearance
=CH₂ (Vinyl) Out-of-Plane BendABSENT 915 & 990 cm⁻¹ (Strong)Appearance
C-N (Amine) Stretch1100–1200 cm⁻¹Shifted/BroadenedModified

Technical Insight: The disappearance of the N-H stretch is often obscured by the broad O-H band. Therefore, the appearance of the C=C stretch at 1640 cm⁻¹ and the vinyl out-of-plane bends at ~915/990 cm⁻¹ are the definitive "Go/No-Go" signals for successful synthesis.

Detailed Spectral Assignment & Mechanism

This section details the causal link between the molecular structure and the observed IR frequencies.

A. High-Frequency Region (2800–3600 cm⁻¹)
  • O-H Stretch (3200–3500 cm⁻¹): The primary alcohol at the C4 position dominates this region. In neat liquid films (ATR), hydrogen bonding broadens this peak significantly.

  • Allylic C-H (sp²) (>3000 cm⁻¹): The allyl group introduces sp² hybridized carbons. Look for a small but distinct shoulder just above 3000 cm⁻¹, characteristic of the terminal alkene.

  • Aliphatic C-H (sp³) (2800–3000 cm⁻¹): Intense bands from the piperidine ring (-CH₂-) and the hydroxymethyl group. The "Bohlmann bands" (2700–2800 cm⁻¹), often seen in cyclic amines with anti-periplanar lone pairs, may be visible but are less diagnostic than the allyl peaks.

B. The Double Bond Region (1600–1700 cm⁻¹)
  • C=C Stretch (~1642 cm⁻¹): This is the fingerprint of the allyl group . Unlike carbonyls (which appear at 1700+ cm⁻¹), this alkene stretch is lower in frequency and sharper.

    • Comparison Note: If the spectrum shows a peak >1690 cm⁻¹, suspect contamination with 1-allyl-4-piperidone (incomplete reduction or oxidation byproduct).

C. The Fingerprint Region (<1500 cm⁻¹)
  • Vinyl Bending (910 & 990 cm⁻¹): These two peaks are specific to a terminal monosubstituted alkene (-CH=CH₂). They are often the strongest peaks in the fingerprint region for allyl derivatives.

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for validating the product using IR data.

CharacterizationWorkflow Start Crude Product Analysis CheckOH Check 3200-3500 cm⁻¹ (O-H Stretch) Start->CheckOH CheckNH Check N-H Shoulder (~3300 cm⁻¹) CheckOH->CheckNH O-H Present CheckAllyl Check 1640 cm⁻¹ (C=C) & 910/990 cm⁻¹ CheckNH->CheckAllyl N-H Absent ResultFail1 FAIL: Unreacted Starting Material (N-H present, No Allyl) CheckNH->ResultFail1 N-H Detected ResultPass PASS: this compound (Pure Target) CheckAllyl->ResultPass Allyl Peaks Present ResultFail2 FAIL: N-Allyl-4-piperidone (C=O present at ~1710 cm⁻¹) CheckAllyl->ResultFail2 C=O Detected (>1700)

Figure 1: Logic flow for IR-based Quality Control of this compound.

Experimental Protocol: ATR-FTIR

To ensure reproducibility and trust in the data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR)

Rationale: The target molecule is typically a viscous oil or low-melting solid. ATR requires no sample preparation (unlike KBr pellets), preventing moisture absorption which can obscure the critical O-H/N-H region.

Step-by-Step:

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and H₂O lines.

  • Sample Application: Apply 10–20 µL of the neat oil onto the Diamond or ZnSe crystal. Ensure full coverage of the "bullseye."

  • Acquisition: Scan the sample (32 scans).

  • Normalization: Apply baseline correction if the baseline slopes due to scattering.

  • Validation Check:

    • Look at 2350 cm⁻¹ (CO₂). If peaks are inverted, redo background.

    • Verify the 1640 cm⁻¹ peak intensity is at least 10% T (or >0.1 Abs) to ensure sufficient path length.

Performance Comparison: FTIR vs. NMR

Why choose IR over NMR for this specific characterization?

FeatureFTIR (Recommended for QC) 1H-NMR (Recommended for R&D)
Speed < 2 minutes15–30 minutes (prep + shim + scan)
Cost Low (No solvents)High (Deuterated solvents: CDCl₃/DMSO)
Allyl Detection Excellent: Distinct C=C stretch (1640) and bends (900-1000)Excellent: Multiplets at 5.0–6.0 ppm
N-H Detection Good: Disappearance is qualitativePoor: Broad exchangeable protons often vanish in CDCl₃
Impurity ID Good for carbonyls/solventsSuperior for structural impurities

References

  • NIST Mass Spectrometry Data Center. 4-Hydroxymethylpiperidine Infrared Spectrum. National Institute of Standards and Technology (NIST).[1] [Link]

  • PubChem. 1-Allylpiperidine Compound Summary (Spectral Data). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Allyl/Vinyl characteristic frequencies: 1640 cm⁻¹, 910 cm⁻¹, 990 cm⁻¹).

Sources

validating assay methods for 1-Allyl-4-hydroxymethylpiperidine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioanalytical Validation Guide: 1-Allyl-4-hydroxymethylpiperidine (AHMP)

Executive Summary & Analyte Profile

This compound (AHMP) is a critical piperidine intermediate (CAS: 3124-93-4) often utilized in the synthesis of bioactive alkaloids and pharmaceuticals (e.g., Pinacidil). In biological matrices (plasma, urine), it presents specific challenges:

  • Polarity: The hydroxymethyl group increases water solubility, making traditional Liquid-Liquid Extraction (LLE) difficult without pH manipulation.

  • Basicity: The tertiary amine (piperidine ring) dictates a pKa ~9.6, requiring specific buffering for retention.

  • Volatility: While the allyl group adds some volatility, the hydroxyl group necessitates derivatization for robust Gas Chromatography (GC) analysis.

This guide compares the two primary validation pathways: LC-MS/MS (The Gold Standard) and GC-MS (The Alternative) , providing a validated framework for regulatory submission.

Strategic Method Comparison

While GC-MS is historically significant, LC-MS/MS is the superior choice for high-throughput bioanalysis of AHMP due to the elimination of derivatization steps and superior sensitivity for polar amines.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle ESI+ Ionization / Triple QuadrupoleElectron Impact (EI) / Single Quadrupole
Sample Prep SPE (Mixed-Mode Cation Exchange)LLE + Derivatization (Silylation)
Sensitivity (LLOQ) High (< 1.0 ng/mL achievable)Moderate (5–10 ng/mL)
Throughput High (5–8 min/sample)Low (30+ min/sample due to derivatization)
Selectivity MRM transitions (Parent

Fragment)
Retention time + Mass Spectrum
Key Risk Matrix Effects (Ion Suppression)Incomplete Derivatization / Thermal Degradation

Scientist’s Verdict: Choose LC-MS/MS for pharmacokinetic (PK) studies requiring low limits of quantitation (LLOQ). Reserve GC-MS for purity assays or when LC-MS is unavailable.

Deep Dive: LC-MS/MS Validation Protocol

This section details the "Self-Validating System" for the recommended LC-MS/MS approach.

A. Sample Preparation: The "Clean Extract" Philosophy

Direct protein precipitation (PPT) is discouraged for AHMP because phospholipids co-elute and suppress ionization. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This exploits the basicity of the piperidine nitrogen.

Protocol:

  • Pre-treatment: Dilute 100 µL Plasma with 100 µL 4% Phosphoric Acid (

    
    ). Purpose: Acidify AHMP to ensure it is positively charged (
    
    
    
    ).
  • Conditioning: MCX Cartridge (30 mg)

    
     1 mL Methanol 
    
    
    
    1 mL Water.
  • Loading: Load pre-treated sample. Mechanism:

    
     binds to the sulfonate groups on the sorbent.
    
  • Wash 1: 1 mL 2% Formic Acid. Purpose: Remove proteins/interferences.

  • Wash 2: 1 mL Methanol. Purpose: Remove neutral lipids/phospholipids.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Purpose: Neutralize the amine (deprotonate), breaking the ionic bond and releasing AHMP.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase.

B. Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 4 minutes.

  • Rationale: Although high pH improves retention of bases, low pH (Formic acid/Ammonium formate) is preferred here to maximize ESI+ ionization efficiency in the mass spectrometer.

C. Mass Spectrometry (MRM)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion:

    
    
    
  • Product Ions:

    • Quantifier:

      
       (Loss of water, common for hydroxymethyl groups).
      
    • Qualifier:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (Piperidine ring cleavage).
      

Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the method and the specific mechanism of the MCX extraction, which is critical for method robustness.

BioanalysisWorkflow cluster_SPE MCX Mechanism for AHMP Start Start: Biological Sample (Plasma/Urine) Decision Is LLOQ < 5 ng/mL required? Start->Decision GC_Path Method B: GC-MS Decision->GC_Path No LC_Path Method A: LC-MS/MS (Recommended) Decision->LC_Path Yes Deriv Derivatization (MSTFA/BSTFA) GC_Path->Deriv SPE_Step SPE Extraction (MCX) LC_Path->SPE_Step Acidify 1. Acidify Sample (AHMP -> AHMP+) SPE_Step->Acidify Bind 2. Bind to Sorbent (Ionic Interaction) Acidify->Bind Wash 3. Organic Wash (Remove Lipids) Bind->Wash Elute 4. Base Elution (Neutralize -> Release) Wash->Elute Analysis LC-MS/MS Analysis (ESI+ MRM) Elute->Analysis

Figure 1: Decision matrix and mechanistic workflow for the extraction of AHMP using Mixed-Mode Cation Exchange (MCX).

Regulatory Validation Framework (ICH M10)

To ensure Scientific Integrity , the method must be validated against the following parameters. This is not just a checklist; it is a stress test of the method's reliability.

A. Selectivity & Specificity
  • Requirement: Analyze blank plasma from 6 individual sources.

  • Acceptance: Interference at the retention time of AHMP must be < 20% of the LLOQ response.

  • Why: Piperidine derivatives are common in nature and diet. You must prove the signal is unique to the drug.

B. Matrix Effect (ME)
  • Experiment: Compare the peak area of AHMP spiked into extracted blank plasma vs. AHMP in pure solution.

  • Calculation:

    
    .
    
  • Target: 85%–115%. If < 85%, you have ion suppression (phospholipids). Solution: Improve the SPE wash step.

C. Accuracy & Precision
  • Design: Three runs, 5 replicates per level (LLOQ, Low QC, Mid QC, High QC).

  • Criteria:

    • Mean accuracy: ±15% (±20% at LLOQ).

    • Precision (CV): < 15% (< 20% at LLOQ).

D. Stability
  • Benchtop: 4 hours at room temperature (critical for piperidines, which can oxidize).

  • Freeze-Thaw: 3 cycles (-20°C to RT).

  • Processed Sample: 24 hours in the autosampler (verify no degradation of the hydroxymethyl group).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6][7][Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86710777, 4-(Allyloxy)-4-methylpiperidine (Analogous Structure).[8][Link][8]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[9][Link]

Sources

A Comparative Guide to Gas Chromatography Retention Times for Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise analysis of piperidine-containing compounds is of paramount importance. The piperidine moiety is a common structural feature in many active pharmaceutical ingredients (APIs), and its derivatives, particularly piperidine alcohols, often play a crucial role in the efficacy and safety of these drugs. Gas chromatography (GC) stands as a powerful analytical technique for the separation and quantification of these volatile and semi-volatile compounds.

This guide provides an in-depth comparison of gas chromatography retention times for various piperidine alcohols, supported by experimental data and foundational principles. As a senior application scientist, the goal is to not only present data but also to elucidate the underlying chromatographic principles that govern the separation of these important analytes.

The Science of Separation: Factors Influencing Retention Time

The retention time (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) in gas chromatography is the time it takes for an analyte to pass through the column from injection to detection. It is a critical parameter for compound identification and is influenced by several key factors:
  • Analyte Volatility: Compounds with higher volatility (lower boiling points) will spend more time in the gaseous mobile phase and thus elute earlier, resulting in shorter retention times.

  • Stationary Phase Chemistry: The interaction between the analyte and the stationary phase within the GC column is a primary determinant of retention.[1] Polar analytes, such as piperidine alcohols, will have stronger interactions with polar stationary phases, leading to longer retention times.[1] Conversely, they will elute faster from non-polar columns.

  • Column Temperature: Higher column temperatures increase the vapor pressure of the analytes, causing them to move through the column more quickly and decreasing their retention times.[2] Temperature programming, where the column temperature is increased during the run, is often employed to optimize the separation of compounds with a wide range of boiling points.

  • Carrier Gas Flow Rate: A higher flow rate of the carrier gas (e.g., helium, hydrogen, or nitrogen) will decrease the time analytes spend in the column, thus reducing retention times.[1]

  • Column Dimensions: Longer and narrower columns provide more surface area for interaction with the stationary phase, generally leading to longer retention times and better resolution.[1]

Comparative Analysis of Piperidine Alcohol Retention Times

The retention behavior of piperidine alcohols is dictated by the interplay of the polar hydroxyl group and the basic nitrogen atom of the piperidine ring. This dual functionality can lead to challenging chromatographic behavior, including peak tailing, if not properly addressed.

Below is a comparative summary of expected retention time behavior for common piperidine alcohols on different types of GC columns. It is important to note that absolute retention times can vary between instruments and laboratories. Therefore, the use of relative retention times (RRT), where the retention time of an analyte is expressed relative to a standard, is often recommended for improved reproducibility.[2]

Piperidine Alcohol IsomerNon-Polar Column (e.g., DB-5ms)Polar Column (e.g., CP-Sil 8CB for Amines)Chiral Column (e.g., Rt-βDEXsm)
2-Piperidinemethanol Shorter retention time due to weaker interactions.Longer retention time due to strong hydrogen bonding with the stationary phase.Enantiomers can be separated, resulting in two distinct peaks.
3-Piperidinemethanol Similar to 2-isomer, with slight variations based on subtle polarity differences.Strong interaction leading to a longer retention time compared to non-polar columns.Potential for enantiomeric separation.
4-Piperidinemethanol Generally the shortest retention time among the isomers on a non-polar phase due to its symmetry and potentially lower boiling point.Strong interaction and longer retention time.Achiral, so will elute as a single peak.
2,3-Dimethylpiperidine An example of a substituted piperidine, its retention time would be influenced by the added methyl groups, increasing its boiling point and interaction with the stationary phase. A reported retention time is 4.546 minutes on what is likely a non-polar or mid-polar column.[3]Would exhibit longer retention due to interactions of the amine group.Potential for separation of diastereomers and enantiomers.

Experimental Workflows

To achieve reliable and reproducible results in the GC analysis of piperidine alcohols, a well-defined experimental workflow is essential.

Standard GC-MS Analysis Workflow

Caption: Standard workflow for GC-MS analysis of piperidine alcohols.

Derivatization Workflow for Improved Chromatography

For certain piperidine alcohols, particularly those exhibiting poor peak shape or low volatility, a derivatization step can significantly improve chromatographic performance.[4][5] Silylation is a common technique where an active hydrogen in the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[5]

Caption: Workflow including a derivatization step prior to GC analysis.

Detailed Experimental Protocols

Protocol 1: Direct GC-MS Analysis of Piperidine Alcohols

This protocol is suitable for the analysis of relatively volatile and thermally stable piperidine alcohols.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Injector: Splitless mode at 250°C.[6]

  • Oven Program: Initial temperature of 60°C, hold for 5 minutes, then ramp at 20°C/min to 230°C and hold for 10 minutes.[7]

  • Detector: Mass spectrometer scanning from m/z 35 to 300.

2. Sample Preparation:

  • Prepare a stock solution of the piperidine alcohol standard in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 10 µg/mL.

3. Analysis:

  • Inject 1 µL of each standard and sample into the GC-MS system.

  • Record the retention time and peak area for each analyte.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is recommended for piperidine alcohols that exhibit poor chromatographic behavior.

1. Derivatization Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Aprotic solvent such as acetonitrile or pyridine.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in a vial, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. Instrumentation and Conditions:

  • Use the same GC-MS system and conditions as in Protocol 1. The non-polar DB-5ms column is well-suited for the analysis of the resulting TMS-derivatives.

Chiral Separations: A Special Consideration

Many piperidine alcohols are chiral, and the separation of their enantiomers is often a regulatory requirement in drug development. Chiral gas chromatography is a powerful technique for this purpose, typically employing a column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).[4] Derivatization may also be necessary to enhance the volatility and interaction with the chiral stationary phase.[4]

Troubleshooting and Expert Insights

  • Peak Tailing: The basic nature of the piperidine nitrogen can interact with active silanol groups in the GC liner and column, leading to peak tailing. Using a deactivated liner and a column specifically designed for amines (e.g., Agilent CP-Sil 8CB for Amines) can mitigate this issue.[7]

  • Co-elution: If isomers or other compounds co-elute, optimizing the temperature program (slower ramp rate) or changing to a column with a different selectivity (e.g., a more polar stationary phase) can improve resolution.

  • Reproducibility: To ensure reproducible retention times, it is crucial to maintain a constant carrier gas flow rate and to carefully control the oven temperature program.[2][1] The use of an autosampler for injections is also highly recommended.

Conclusion

The gas chromatographic analysis of piperidine alcohols is a versatile and powerful tool for researchers in drug development and related fields. Understanding the fundamental principles that govern retention time, along with the practical aspects of method development and troubleshooting, is key to achieving accurate and reliable results. By selecting the appropriate column and conditions, and by employing derivatization when necessary, GC can provide the high-resolution separation needed for the characterization and quantification of these important compounds.

References

  • Benchchem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Prajapati, N., & Nagarajan, K. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. European Chemical Bulletin, 12(Special Issue 6), 957-963.
  • Scholars.Direct. (2020, October 30).
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2025, August 7). GC–MS Analysis of the Essential Oils of Piper nigrum L. and Piper longum L.. MDPI.
  • Phenomenex. (n.d.).
  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Drawell. (2023, June 14).
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • Phenomenex. (2025, April 1).
  • ResearchGate. (n.d.). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • LCGC International. (2021, June 11). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase.
  • PMC. (2021, September 22). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. PMC.
  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • MDPI. (2022, November 8).
  • Scholars Research Library. (n.d.).
  • PubMed. (2005, May 2).
  • Semantic Scholar. (n.d.). Quantification of Bioactive Compounds in Piper Betle Leaf Extract by Gas Chromatography-Mass Spectrometry (GC-MS). Semantic Scholar.

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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Allyl-4-hydroxymethylpiperidine

This compound is a substituted piperidine, a heterocyclic scaffold of immense interest in medicinal chemistry and drug development. Piperidine derivatives are integral to numerous pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties.[1] The precise chemical structure of this compound, featuring a reactive allyl group and a polar hydroxymethyl function, makes it a versatile building block for synthesizing more complex molecules with potential therapeutic activities.[2][3]

For researchers in drug discovery and development, ensuring the purity and identity of such starting materials is not merely a procedural formality; it is the bedrock of reliable, reproducible, and ultimately successful research. Impurities can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and wasted resources.[4] This guide provides a comprehensive comparison of reference standards and outlines robust analytical methodologies for the quality control of this compound, designed for the discerning scientist.

The Bedrock of Quality: Understanding Reference Standards

A chemical reference standard is a highly characterized material used to ensure the identity, strength, quality, and purity of a substance. The value of a reference standard is directly tied to the rigor of its characterization and the completeness of its documentation.

  • Certified Reference Materials (CRMs): These represent the highest tier of quality. CRMs are produced by a competent manufacturer, often under an ISO 17034 accreditation, which specifies requirements for the production of reference materials.[5][6] They are accompanied by a Certificate of Analysis (CoA) that states the property values, associated uncertainty, and a statement of metrological traceability.

  • Analytical Standards: These are well-characterized materials suitable for most routine analytical applications. While they may not have the full metrological traceability of a CRM, they are typically supplied with a comprehensive CoA detailing their purity as determined by one or more analytical techniques.[7]

  • Research-Grade Chemicals: These are materials sold by chemical suppliers, often with minimal analytical data provided beyond basic identity confirmation. For example, some suppliers explicitly state that the buyer assumes responsibility for confirming product identity and purity.[8] While useful for initial discovery, they are not suitable for use as reference standards without extensive in-house qualification.

The choice of standard depends entirely on the application. For regulatory submissions or the validation of critical assays, a CRM is indispensable. For routine research and process monitoring, a well-characterized analytical standard is often sufficient.

Comparative Analysis of Available Materials

Parameter Ideal Certified Reference Material (CRM) High-Purity Analytical Standard Research-Grade Chemical
Purity (Assay) Stated with uncertainty (e.g., 99.8% ± 0.1%). Determined by a primary method like qNMR.Typically ≥98% or ≥99%. Often determined by HPLC or GC area percent.Often unspecified or a wide range (e.g., >95%). Purity confirmation is the user's responsibility.[8]
Certification ISO 17034 accredited production.[6]No formal certification, but produced under a quality management system (e.g., ISO 9001).None.
Documentation Comprehensive Certificate of Analysis with traceability, uncertainty, and homogeneity data.[5]Certificate of Analysis with purity data from specific batches, identity confirmation (e.g., NMR, MS), and date of testing.[4]Minimal documentation, perhaps only an MSDS and basic specifications.
Intended Use Quantitative analysis, instrument calibration, method validation.Qualitative identification and quantitative estimation (with in-house validation).Exploratory synthesis, non-critical research applications.

Recommendation: When a CRM is unavailable, select a supplier that provides, at minimum, a batch-specific CoA with high-resolution NMR and HPLC or GC chromatograms. This data is crucial for the initial assessment before proceeding with in-house qualification.

Experimental Protocols for Qualification and Analysis

The following protocols provide a framework for the comprehensive analysis of this compound, ensuring its identity, purity, and suitability as a reference standard.

Workflow for Reference Standard Qualification

This diagram outlines the logical flow for characterizing and qualifying a new batch of a chemical standard in the laboratory.

Caption: Logical workflow for the in-house qualification of a reference standard.

HPLC-UV Analysis for Non-Volatile Impurities (with Derivatization)

Causality: this compound lacks a strong UV chromophore, making direct detection by HPLC-UV insensitive. A pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride (tosyl chloride) is necessary to attach a chromophore, enabling sensitive detection.[9][10]

HPLC_Derivatization_Workflow prep Sample Preparation 1. Accurately weigh sample/standard. 2. Dissolve in acetonitrile. deriv Derivatization 1. Add tosyl chloride solution. 2. Add sodium bicarbonate buffer. 3. Heat at 60°C for 30 min. 4. Cool to room temperature. prep->deriv Proceed to derivatization analysis HPLC-UV Analysis 1. Inject derivatized sample. 2. Separate on C18 column. 3. Detect at ~230 nm. deriv->analysis Inject into HPLC quant Quantification 1. Integrate peak areas. 2. Calculate purity by area % or against standard. analysis->quant Analyze chromatogram

Caption: Experimental workflow for HPLC-UV analysis with pre-column derivatization.

Experimental Protocol:

  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the this compound reference material and the sample to be tested into separate volumetric flasks.

    • Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Derivatization Procedure: [9][10]

    • To 1.0 mL of each solution, add 1.0 mL of a 10 mg/mL 4-toluenesulfonyl chloride solution in acetonitrile.

    • Add 0.5 mL of a 1 M sodium bicarbonate solution to facilitate the reaction.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the vials to room temperature before injection.

  • Chromatographic Conditions:

Parameter Value Rationale
HPLC Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalentA C18 stationary phase provides excellent hydrophobic retention for the tosyl-derivatized analyte.
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v)[10]A standard reversed-phase eluent system. Phosphoric acid helps to ensure sharp peak shapes by protonating any residual silanols on the column.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[10]
Detection UV at 230 nmThis wavelength corresponds to a strong absorbance maximum for the tosyl chromophore.
Injection Vol. 10 µLA standard injection volume to avoid column overloading while ensuring a good detector response.
GC-MS Analysis for Identity and Volatile Impurities

Causality: Gas chromatography is an excellent technique for separating volatile and semi-volatile compounds. Coupling it with a Mass Spectrometry (MS) detector provides definitive structural identification based on the compound's mass spectrum and fragmentation pattern, confirming identity and detecting volatile impurities.[11] An inert flow path is crucial for analyzing active compounds like amines to prevent peak tailing and signal loss.[12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

Parameter Value Rationale
GC Column Agilent HP-5ms (30m x 0.25mm x 0.25µm) or equivalent[13]A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Helium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1)A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program 60°C (hold 2 min), then ramp 15°C/min to 280°C (hold 5 min)A temperature ramp allows for the effective separation of early-eluting volatile impurities from the main analyte peak.
MS Transfer Line 280°CPrevents condensation of the analyte as it moves from the column to the ion source.
Ion Source Temp. 230°CA standard temperature for electron ionization (EI) that balances ionization efficiency with minimizing thermal breakdown.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.
Mass Range m/z 40-450A wide scan range to capture low-mass fragments as well as the molecular ion.
Quantitative NMR (qNMR) for Absolute Purity Determination

Causality: qNMR is a primary ratio method of measurement. It allows for the direct determination of a compound's absolute purity (mass fraction) without needing a specific reference standard of the same compound.[14] The quantification is based on comparing the integral of a specific analyte proton signal to the integral of a signal from a certified, high-purity internal standard of known concentration.[15]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene) and add it to the same NMR tube. The internal standard must have signals that do not overlap with the analyte signals.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube and gently mix until fully dissolved.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons being measured. This is critical for accurate integration. A d1 of 30-60 seconds is often required.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Puritystd = Certified purity of the internal standard

Conclusion

While a formal Certified Reference Material for this compound may be elusive, a rigorous analytical approach can establish a well-characterized in-house standard with a high degree of confidence. The foundation of this process is the selection of the highest quality starting material available, supported by comprehensive supplier documentation. Subsequent orthogonal analysis using HPLC for organic purity, GC-MS for identity and volatile impurities, and the primary method of qNMR for absolute purity provides a self-validating system. This multi-faceted approach ensures that researchers and drug development professionals can proceed with their work, confident in the quality of their materials and the integrity of their results.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Royal Society of Chemistry. Supplementary Information - Rsc.org.
  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • Sigma-Aldrich. Piperidine analytical standard 110-89-4.
  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Sigma-Aldrich. 1-Boc-4-allyl-4-hydroxypiperidine AldrichCPR.
  • LGC Standards. Certified Reference Material Certificate of Analysis.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Sigma-Aldrich. 1-Boc-4-allyl-4-hydroxypiperidine AldrichCPR.
  • LGC Standards. Pharmaceutical Reference Standards.
  • Agilent. GC AND GC/MS.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Alpaipars. NMR spectroscopy in pharmacy.
  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.

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A Researcher's Guide to the Elemental Analysis of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unambiguous verification of a compound's identity and purity is paramount. For novel piperidine derivatives like 1-Allyl-4-hydroxymethylpiperidine, which serve as crucial building blocks in pharmaceutical synthesis, elemental analysis is a foundational technique.[1][2][3][4] This guide provides an in-depth comparison of theoretical versus expected experimental data for this compound, details a robust analytical protocol, and discusses potential sources of deviation to ensure accurate and reliable characterization.

The Foundational Role of Elemental Analysis

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a simple yet powerful principle: the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂).[5][6] By precisely measuring the amounts of these gases, the mass percentage of each element in the original sample can be determined.[7][8] This technique is a gold standard for:

  • Verifying Molecular Formula: Confirming that the empirical formula derived from experimental data matches the theoretical formula of the target compound.[6]

  • Assessing Purity: Deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents or by-products from the synthesis.[9][10]

For a synthesized batch of this compound, this analysis provides the first line of quantitative evidence that the intended molecular structure has been successfully produced.

Theoretical Composition: The Gold Standard

The first step in any elemental analysis verification is to calculate the theoretical elemental composition from the molecular formula. This calculated data serves as the benchmark against which all experimental results are compared.

Compound: this compound Molecular Formula: C₉H₁₇NO

To calculate the theoretical percentages, we use the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

Molecular Weight: (9 * 12.011) + (17 * 1.008) + (1 * 14.007) + (1 * 15.999) = 155.25 g/mol

The theoretical elemental percentages are calculated as follows:

  • % Carbon (C): (9 * 12.011 / 155.25) * 100 = 69.63%

  • % Hydrogen (H): (17 * 1.008 / 155.25) * 100 = 11.03%

  • % Nitrogen (N): (1 * 14.007 / 155.25) * 100 = 9.02%

  • % Oxygen (O): (1 * 15.999 / 155.25) * 100 = 10.30% (Note: Oxygen is typically determined by difference and not direct measurement in standard CHN analysis).

These values represent the ideal composition of a 100% pure, anhydrous sample.

Experimental Protocol for CHN Analysis

Achieving accurate results requires meticulous sample preparation and a well-calibrated instrument. The following protocol outlines the critical steps for the analysis of this compound.

Step-by-Step Experimental Workflow:

  • Sample Preparation (The Critical First Step):

    • Homogenization: If the sample is a crystalline solid, it must be finely ground into a homogenous powder. This ensures that the small portion taken for analysis is representative of the entire batch.

    • Drying: The compound is hygroscopic and contains hydroxyl groups, making it susceptible to absorbing atmospheric moisture. The sample must be thoroughly dried under a high vacuum (e.g., in an Abderhalden drying pistol or vacuum oven) at a temperature below its melting point until a constant weight is achieved. This step is crucial as residual water will artificially inflate the hydrogen and oxygen percentages and decrease the carbon and nitrogen percentages.

  • Weighing the Sample:

    • Using a calibrated microbalance, accurately weigh between 1-3 mg of the dried sample into a tin or silver capsule.[8] The exact weight must be recorded with high precision, as it is the denominator for all subsequent calculations.

  • Instrument Calibration:

    • Before analyzing the unknown sample, the elemental analyzer must be calibrated. This is done by analyzing a certified organic analytical standard with a known elemental composition (e.g., Acetanilide). The instrument's response is adjusted until the measured values for the standard are within a very tight tolerance (typically <0.3% absolute deviation) of the certified values.[9]

  • Combustion and Analysis:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~1000 °C) in a pure oxygen environment.[7] This process, known as flash combustion, ensures the complete conversion of the sample into CO₂, H₂O, and Nₓ oxides.

    • The resulting gas mixture is passed through a reduction chamber (containing elemental copper) to convert nitrogen oxides to N₂ gas.

    • The gases (CO₂, H₂O, N₂) are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[7]

  • Data Calculation and Reporting:

    • The instrument's software automatically calculates the mass percentages of C, H, and N based on the detected gas amounts and the initial sample weight.[8]

Visualizing the Workflow

G cluster_prep 1. Sample Preparation cluster_weigh 2. Weighing cluster_analysis 3. Instrumental Analysis cluster_results 4. Data Processing p1 Homogenize Sample (Grind to fine powder) p2 Dry Under High Vacuum (Remove H₂O/Solvents) p1->p2 w1 Accurately weigh 1-3 mg into tin capsule p2->w1 a1 Calibrate with Standard (e.g., Acetanilide) w1->a1 a2 Flash Combustion (~1000 °C in O₂) a1->a2 a3 Gas Reduction & Separation (N₂ oxides -> N₂) a2->a3 a4 Detection (TCD) a3->a4 r1 Calculate %C, %H, %N a4->r1 r2 Compare to Theoretical Values r1->r2

Caption: Workflow for CHN Elemental Analysis.

Data Interpretation: A Comparative Analysis

For a submission to a peer-reviewed journal or for stringent quality control, experimental results are generally considered acceptable if they fall within ±0.4% of the theoretical values.[9]

Table 1: Theoretical vs. Acceptable Experimental Data for C₉H₁₇NO

ElementTheoretical %Acceptable RangePotential Cause for Deviation (if outside range)
Carbon (C) 69.63%69.23% - 70.03%Low: Presence of inorganic impurities or excessive moisture. High: Incomplete combustion of standard.
Hydrogen (H) 11.03%10.63% - 11.43%High: Significant moisture (H₂O) or residual protic solvents. Low: Incomplete combustion.
Nitrogen (N) 9.02%8.62% - 9.42%Low: Incomplete conversion of N-oxides to N₂. High: Contamination from nitrogen-rich impurity.

Troubleshooting Deviations:

  • High Hydrogen, Low Carbon/Nitrogen: This is the classic signature of a wet sample. The remedy is to re-dry the sample more rigorously.

  • All Values Consistently Low: This may suggest the presence of an inorganic impurity (e.g., catalyst residue) that does not combust to form CO₂, H₂O, or N₂.

  • Results Not Reproducible: This often points to a non-homogenous sample. The batch should be re-ground and mixed thoroughly.[9]

Comparison with Structural Alternatives

To appreciate the specificity of elemental analysis, it is useful to compare the target compound's composition with that of structurally similar molecules. Small changes in the molecular formula lead to distinct and measurable differences in the elemental percentages.

Table 2: Elemental Composition Comparison of Piperidine Derivatives

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
This compound C₉H₁₇NO 69.63% 11.03% 9.02%
1-Methyl-4-(hydroxymethyl)piperidine[11]C₇H₁₅NO65.07%11.70%10.84%
4-Piperidinemethanol[1][12][13][14]C₆H₁₃NO62.57%11.38%12.16%

This comparison clearly illustrates that removing the allyl group and replacing it with a methyl group or a proton results in a significant decrease in the carbon percentage and an increase in the nitrogen percentage. Such differences are easily resolved by modern elemental analyzers, confirming the technique's utility in distinguishing between related structures.

Conclusion

Elemental analysis is an indispensable tool for the verification of this compound. By comparing meticulously obtained experimental data to the theoretical composition, researchers can confidently ascertain the purity and confirm the identity of their synthesized material. Understanding the acceptable ±0.4% deviation, recognizing the analytical signatures of common impurities like water, and appreciating the distinct elemental ratios relative to structural analogs are key to leveraging this technique to its full potential, ensuring the integrity of subsequent research and development efforts.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • CHN(O)S Elemental Analysis - Measurlabs. (n.d.).
  • 4-Piperidinemethanol 6457-49-4 wiki - Guidechem. (n.d.).
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.).
  • 4-Piperidinemethanol Formula - ECHEMI. (n.d.).
  • PubChem. (n.d.). 4-Piperidinemethanol.
  • Summary of CHNS Elemental Analysis Common Problems. (n.d.).
  • 4-Piperidinemethanol – Chem-Impex. (n.d.).
  • Kraynov, A., et al. (n.d.). Elemental Analysis and Biological Characterization.
  • 4-Piperidinemethanol 97 6457-49-4 - Sigma-Aldrich. (n.d.).
  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook.
  • 4-(Hydroxymethyl)-1-methylpiperidine 97 20691-89-8 - MilliporeSigma. (n.d.).
  • N-Methyl-4-hydroxymethylpiperidine - Chem-Impex. (n.d.).
  • Stoichiometry: Elemental Analysis. (n.d.).
  • UH Pressbooks. (n.d.). Determining Empirical and Molecular Formulas – Chemistry.
  • Percent Composition. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Chemical Formulas.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • John, J., et al. (2022). A review on synthesis, identification and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 624-636.
  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
  • Marra, A., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 149-161.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry.
  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents. (2024, July 15).
  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022, December 22). MDPI.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Allyl-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-Allyl-4-hydroxymethylpiperidine. As a substituted piperidine with an allyl group, this compound presents a unique combination of chemical hazards that demand rigorous adherence to safety and regulatory protocols. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to ensure your safety and maintain environmental compliance by explaining the causality behind each procedural step.

Hazard Profile and Risk Assessment

  • Piperidine Moiety: Piperidine is a cyclic secondary amine, making it basic. This imparts corrosive properties, particularly to aqueous solutions, which can cause severe skin burns and eye damage[1][2].

  • Allyl Group: The allyl group contributes to the compound's flammability. Related compounds like 1-allylpiperidine and allyl alcohol are classified as flammable liquids[3][4]. Furthermore, allyl compounds can undergo hazardous reactions, including violent polymerization or reaction with oxidizing agents[4]. Metabolism of allyl compounds can also produce highly toxic byproducts like acrolein, underscoring the need to prevent exposure and environmental release[5][6].

Based on these structural components, this compound must be treated as a hazardous waste . Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].

Table 1: Anticipated Hazard Profile and Regulatory Classification

Hazard Category Description & Rationale Probable EPA Waste Code
Ignitability As a flammable liquid with structural similarities to 1-allylpiperidine, it is expected to have a flash point below 140°F (60°C)[3][7]. D001
Corrosivity The basic piperidine ring likely results in a pH greater than or equal to 12.5 in aqueous solutions, characteristic of corrosive waste[1][7]. D002
Toxicity Piperidine derivatives are toxic if inhaled, swallowed, or in contact with skin[1][9]. The allyl group can also contribute to toxicity[6]. General Hazardous Waste

| Reactivity | The compound is incompatible with strong acids (due to its basicity) and strong oxidizing agents (due to the allyl group and amine functionality)[1][4]. | N/A (Segregation Critical) |

Personal Protective Equipment (PPE) and Spill Management

Given the compound's corrosive and toxic nature, stringent personal protection is mandatory.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the pure compound or its concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors[10].

Spill Cleanup Protocol (for small, manageable spills <100 mL):

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Work only with adequate ventilation, preferably within a fume hood.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment[11][12].

  • Absorb the Spill: Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite[1][13]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and spilled chemical into a designated, compatible hazardous waste container. Use non-sparking tools for this process[3][12].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate and contaminated wipes as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste according to the procedures in Section 4.

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a critical control point for ensuring safety and compliance. All waste streams containing this compound must be treated as hazardous[14]. The following diagram outlines the decision-making process for waste characterization.

G start Waste Generation Point (e.g., reaction quench, purification column) is_waste Is the material an unused product or a contaminated byproduct? start->is_waste characterize Characterize as Hazardous Waste is_waste->characterize Yes check_ignitable Does it have a flash point < 140°F (60°C)? (Assume YES based on structure) characterize->check_ignitable check_corrosive Is the aqueous pH ≥ 12.5? (Assume YES based on structure) check_ignitable->check_corrosive No code_ignitable Assign EPA Waste Code: D001 check_ignitable->code_ignitable Yes code_corrosive Assign EPA Waste Code: D002 check_corrosive->code_corrosive Yes collect Collect in a designated, compatible waste container (See Section 4.2) check_corrosive->collect No code_ignitable->check_corrosive code_corrosive->collect segregate Segregate from Incompatible Materials (Acids, Oxidizers) collect->segregate

Caption: Waste Characterization Workflow for this compound.

Chemical Incompatibility: To prevent dangerous reactions, waste containing this compound must be stored separately from the following chemical classes[15][16]:

  • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): A violent acid-base neutralization reaction can occur, generating significant heat.

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): The allyl and amine groups can react vigorously, posing a fire or explosion risk.

  • Acid Anhydrides and Acyl Halides: These can react exothermically with the hydroxyl and amine groups.

Step-by-Step Disposal Protocol

This protocol ensures compliance with federal and institutional hazardous waste management guidelines[7][17][18].

4.1. Waste Collection at the Point of Generation All waste must be collected in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste[7][18]. This minimizes the transport of hazardous materials within the facility.

4.2. Containerization

  • Select a Compatible Container: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE). The original product container is often the best choice[14]. Do not use metal containers, as the basic nature of the compound may be corrosive to some metals[2].

  • Ensure Good Condition: The container must be in good condition, free from leaks, and have a securely fitting cap[14][18].

  • Keep Containers Closed: Waste containers must be kept closed at all times except when actively adding waste[14][18]. Do not leave a funnel in the container opening.

4.3. Labeling Proper labeling is a regulatory requirement and is essential for safe handling by waste management personnel[7][15]. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:

  • The words "HAZARDOUS WASTE" [18].

  • The full chemical name: "this compound" and the names of any other constituents (e.g., solvents), including their percentage composition. Do not use abbreviations or formulas[18].

  • The relevant hazard pictograms (e.g., Flammable, Corrosive, Toxic).

  • The date accumulation started.

4.4. Storage in the Satellite Accumulation Area

  • Store the labeled waste container within the SAA.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[14].

  • Ensure the container is segregated from incompatible materials as detailed in Section 3[18].

4.5. Arranging for Disposal When the waste container is 90% full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup[17][18]. Follow their specific procedures for requesting a collection.

Decontamination and Empty Container Disposal

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash[14].

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can solubilize the residue[14][19].

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and managed as hazardous waste. Add the rinsate to your designated waste container for this compound[14][19].

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container[15][19].

  • Final Disposal: Once triple-rinsed and with the label defaced, the container may be disposed of in the appropriate laboratory glass or plastic recycling bin, or as regular trash, in accordance with institutional policy[15].

Waste Minimization

As mandated by federal regulations, all generators of hazardous waste must have a waste minimization strategy[7][17].

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating waste from expired or unused products[17].

  • Inventory Management: Maintain an accurate inventory of your chemicals to prevent unnecessary re-ordering[17].

  • Procedural Changes: Where scientifically viable, modify experimental procedures to use smaller quantities of hazardous materials.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines . Princeton University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Piperidine - SAFETY DATA SHEET (BLG) . BLG. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Allyl Alcohol - Product Handling Guide . LyondellBasell. [Link]

  • Chemical Compatibility Chart . U.S. Coast Guard. [Link]

  • A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein . National Institutes of Health (NIH). [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Wiley Guide to Chemical Incompatibilities . SciSpace. [Link]

  • A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein . PubMed. [Link]

  • 4-(Hydroxymethyl)piperidine Safety Data Sheet . Jubilant Ingrevia Limited. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • EPA-Approved New York Hazardous Waste Regulatory Requirements . Regulations.gov. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.